Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 6-chloro-4-ethoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-3-14-8-5-9(11)12-6-7(8)10(13)15-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJBDVLNDXIFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60489716 | |
| Record name | Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60489716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40296-47-7 | |
| Record name | Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60489716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical research. As a key synthetic intermediate, its unique structure, featuring a reactive pyridine core with chloro, ethoxy, and ethyl carboxylate functionalities, makes it a versatile building block for the synthesis of complex, biologically active molecules. This document provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis via nucleophilic aromatic substitution, and relevant safety and handling information.
Core Properties and Data
This compound is typically available as a white to light yellow crystalline solid.[1] Its structure allows for selective chemical modifications, making it a valuable precursor in multi-step synthetic pathways. It is widely utilized in the development of novel therapeutic agents, particularly those targeting neurological disorders, as well as in the formulation of herbicides and fungicides.[1]
Table 1: Physicochemical and Identification Properties
| Property | Data | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | Ethyl 6-chloro-4-ethoxynicotinate, 6-Chloro-4-ethoxypyridine-3-carboxylic acid ethyl ester | [1] |
| CAS Number | 40296-47-7 | [1] |
| Molecular Formula | C₁₀H₁₂ClNO₃ | [1] |
| Molecular Weight | 229.66 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Purity | ≥95% (HPLC) or 97% | [1][2] |
| Storage Conditions | Store at 0-8°C | [1] |
| InChI Key | NLJBDVLNDXIFIZ-UHFFFAOYSA-N | |
| SMILES | CCOC1=CC(=NC=C1C(=O)OCC)Cl |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is logically achieved through a two-stage process starting from Ethyl 4,6-dihydroxynicotinate. The first stage involves a dichlorination reaction, followed by a selective nucleophilic aromatic substitution (SNAr) at the more reactive 4-position of the pyridine ring.
Stage 1: Synthesis of Ethyl 4,6-dichloronicotinate (Precursor)
The precursor is synthesized by treating Ethyl 4,6-dihydroxynicotinate with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).[3][4][5][6]
dot
Caption: Synthetic scheme for the precursor, Ethyl 4,6-dichloronicotinate.
Experimental Protocol (Stage 1):
-
Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with phosphorus oxychloride (POCl₃, 500 mL).[3][4]
-
Addition of Starting Material: While stirring, slowly and carefully add Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to the POCl₃.[3][4]
-
Reaction: Heat the resulting mixture to reflux and maintain this temperature for 2 hours.[3][4] Monitor the reaction's progress using a suitable chromatographic technique (e.g., TLC).[5]
-
Work-up: After completion, cool the mixture and remove the excess POCl₃ by distillation under reduced pressure.[3][4]
-
Quenching: Very cautiously, pour the cooled residue into ice water with vigorous stirring and continue to stir for 30 minutes.[3][4]
-
Extraction and Purification: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄).[4] Concentrate the solution under vacuum to yield the crude product, Ethyl 4,6-dichloronicotinate.[4]
Stage 2: Synthesis of this compound
This stage involves a regioselective SNAr reaction. The chlorine atom at the 4-position of Ethyl 4,6-dichloronicotinate is more susceptible to nucleophilic attack than the chlorine at the 6-position. This allows for the selective displacement by an ethoxide nucleophile.
dot
Caption: Synthetic scheme for this compound.
Experimental Protocol (Stage 2 - General Procedure): While a specific, published protocol for this exact transformation was not identified, the following is a general and chemically sound procedure based on established principles of nucleophilic aromatic substitution on dichloropyridine systems.
-
Reaction Setup: Prepare a solution of sodium ethoxide in anhydrous ethanol. This can be done by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactant: In a separate flask, dissolve Ethyl 4,6-dichloronicotinate (1.0 equivalent) in anhydrous ethanol.
-
Reaction: Slowly add the solution of Ethyl 4,6-dichloronicotinate to the sodium ethoxide solution at room temperature. After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., aqueous HCl).
-
Extraction and Purification: Remove the ethanol under reduced pressure. Extract the resulting aqueous residue with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product can be further purified by column chromatography on silica gel.
Experimental Workflow Visualization
The overall process from starting material to final product, including key steps of reaction, work-up, and purification, is outlined below.
dot
Caption: Step-by-step workflow for the synthesis of the title compound.
Safety and Handling
Hazard Identification: Based on available data for the compound and its precursors, appropriate safety precautions are necessary. The final product is classified with the GHS pictogram for "Exclamation Mark" and the hazard statement H302: Harmful if swallowed.
Precautionary Measures:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
The synthesis involves corrosive and reactive reagents like phosphorus oxychloride. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The quenching of POCl₃ is highly exothermic and must be performed with extreme caution.
Conclusion
This compound is a strategically important intermediate with broad applications in the synthesis of pharmaceuticals and agrochemicals. The synthetic route via dichlorination of the corresponding dihydroxy precursor followed by a regioselective nucleophilic aromatic substitution is an effective method for its preparation. The protocols and data presented in this guide provide a solid foundation for researchers to safely synthesize and utilize this versatile chemical building block in their research and development endeavors.
References
An In-Depth Technical Guide to Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring a chlorinated pyridine core with ethoxy and carboxylate functionalities, renders it a versatile building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound, with a focus on its potential as a scaffold for the development of novel therapeutic agents and crop protection agents.
Chemical Properties and Data
This compound is a white to yellow solid at room temperature.[1] Its chemical structure and key properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonyms | Ethyl 6-chloro-4-ethoxynicotinate, 6-Chloro-4-ethoxypyridine-3-carboxylic acid ethyl ester |
| CAS Number | 40296-47-7[2][3] |
| Molecular Formula | C₁₀H₁₂ClNO₃[2] |
| Molecular Weight | 229.66 g/mol [2][3] |
| PubChem CID | 12326822[2] |
| InChI Key | NLJBDVLNDXIFIZ-UHFFFAOYSA-N[2] |
| SMILES | CCOC1=CC(=NC=C1C(=O)OCC)Cl[2] |
| Physical and Chemical Properties | Value |
| Appearance | White to Yellow Solid[1] |
| Purity | ≥95% |
| Storage Temperature | Room Temperature |
| Solubility | Information not readily available |
| Stability | Information not readily available |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general synthetic approach can be inferred from related patent literature and methods for analogous compounds. The synthesis likely involves a multi-step process starting from readily available pyridine precursors.
A potential synthetic route is illustrated below. This pathway is a hypothetical representation based on common organic synthesis reactions for similar structures.
References
An In-depth Technical Guide to Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
Abstract
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate is a substituted pyridine derivative that serves as a versatile and valuable building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a chlorinated and ethoxylated pyridine ring coupled with an ethyl ester functional group, offers multiple reaction sites for chemical modification. This enhances its utility in the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and applications. While detailed, peer-reviewed experimental data for this specific molecule is limited, this document compiles available information and presents predicted spectroscopic data based on its structure, alongside a plausible experimental protocol for its synthesis.
Molecular Identity and Physicochemical Properties
This compound is a white to yellowish crystalline solid.[1] The pyridine core, an electron-deficient aromatic system, is rendered more reactive by the presence of an electron-withdrawing chlorine atom and an electron-donating ethoxy group. These features make it a key intermediate for creating novel therapeutic agents and crop protection chemicals.[2]
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | Ethyl 6-chloro-4-ethoxynicotinate, 6-Chloro-4-ethoxypyridine-3-carboxylic acid ethyl ester | [2] |
| CAS Number | 40296-47-7 | [2][3] |
| Molecular Formula | C₁₀H₁₂ClNO₃ | [2][3] |
| Molecular Weight | 229.66 g/mol | [2][3] |
| Appearance | White to Yellow Crystalline Solid | [1][2] |
| Purity | ≥ 95% (HPLC) | [2] |
| Storage Conditions | 0-8°C | [2] |
Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR: The proton NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | Singlet | 1H | H-2 (Pyridine ring) |
| ~7.0 | Singlet | 1H | H-5 (Pyridine ring) |
| ~4.3 - 4.4 | Quartet | 2H | -OCH₂ CH₃ (Ethoxy group) |
| ~4.2 - 4.3 | Quartet | 2H | -C(=O)OCH₂ CH₃ (Ester group) |
| ~1.4 - 1.5 | Triplet | 3H | -OCH₂CH₃ (Ethoxy group) |
| ~1.3 - 1.4 | Triplet | 3H | -C(=O)OCH₂CH₃ (Ester group) |
¹³C NMR: The carbon NMR spectrum is expected to display 10 unique signals, one for each carbon atom in the asymmetric structure.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 | C =O (Ester carbonyl) |
| ~163 | C -4 (C-OEt) |
| ~155 | C -6 (C-Cl) |
| ~148 | C -2 (CH) |
| ~120 | C -3 (C-COOEt) |
| ~108 | C -5 (CH) |
| ~65 | -OC H₂CH₃ (Ethoxy group) |
| ~61 | -C(=O)OC H₂CH₃ (Ester group) |
| ~14.5 | -OCH₂C H₃ (Ethoxy group) |
| ~14.0 | -C(=O)OCH₂C H₃ (Ester group) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by absorption bands corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2980 | C-H (Aliphatic) | Stretch |
| ~1725 | C=O (Ester) | Stretch |
| ~1580, ~1470 | C=C, C=N (Pyridine ring) | Stretch |
| ~1250 | C-O (Ester) | Asymmetric Stretch |
| ~1100 | C-O (Ether) | Asymmetric Stretch |
| ~780 | C-Cl | Stretch |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry would confirm the molecular weight of the compound.
| m/z Value | Interpretation |
| ~229/231 | [M]⁺, Molecular ion peak (with isotopic pattern for Chlorine) |
| ~200/202 | [M - C₂H₅]⁺, Loss of ethyl group |
| ~184/186 | [M - OC₂H₅]⁺, Loss of ethoxy group |
| ~156/158 | [M - COOC₂H₅]⁺, Loss of ethyl carboxylate group |
Experimental Protocols: A Plausible Synthesis Route
Reaction Principle: Nucleophilic Aromatic Substitution (SₙAr)
The pyridine ring in Ethyl 4,6-dichloronicotinate is electron-deficient due to the electronegativity of the nitrogen atom and the two chlorine atoms. This makes the carbon atoms attached to the chlorine susceptible to attack by nucleophiles. The C-4 position is generally more activated towards substitution than the C-6 position. By treating the substrate with sodium ethoxide, the ethoxide ion (CH₃CH₂O⁻) acts as a nucleophile, selectively displacing the chlorine atom at the C-4 position to yield the desired product.
Figure 1: Proposed synthetic pathway for the target compound.
Materials and Reagents
| Reagent/Material | Grade |
| Ethyl 4,6-dichloronicotinate | ≥98% |
| Ethanol (EtOH) | Anhydrous |
| Sodium Metal (Na) | ACS Grade |
| Diethyl Ether | ACS Grade |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous Solution |
| Brine (Saturated NaCl) | Aqueous Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade |
Reaction Procedure
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the mixture to stir until all the sodium has dissolved to form a clear solution of sodium ethoxide in ethanol.
-
Reaction: To the freshly prepared sodium ethoxide solution, add Ethyl 4,6-dichloronicotinate either neat or as a solution in a small amount of anhydrous ethanol.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 78°C). Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction: Reduce the volume of the solvent under reduced pressure. Add water and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Applications in Research and Development
This compound is a strategic intermediate in the synthesis of more complex molecules for various applications:
-
Pharmaceutical Development: It serves as a precursor for synthesizing novel therapeutic agents. Its structure is particularly useful in developing compounds targeting neurological disorders.[2]
-
Agrochemical Chemistry: The compound is used in the formulation of modern herbicides and fungicides. The substituted pyridine scaffold is a common feature in many active agrochemical ingredients.[2]
-
Material Science: It has been explored for its potential in creating advanced polymers and coatings with enhanced durability.
Logical Workflow: From Synthesis to Application
The utility of this compound is realized through a logical progression from its synthesis to its application as a building block in discovery pipelines.
References
A Technical Overview of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate: Nomenclature and Identification
For researchers, scientists, and professionals in drug development and agrochemical research, precise identification of chemical compounds is paramount. Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate is a versatile intermediate compound utilized in the synthesis of more complex, biologically active molecules.[1] This guide provides a focused summary of its nomenclature, including synonyms and key identifiers, to ensure accurate communication and sourcing in a research and development setting.
Nomenclature and Synonyms
The compound is most commonly identified by its IUPAC name, this compound. However, several synonyms are used interchangeably in chemical literature and supplier catalogs. These alternative names are crucial for comprehensive literature searches and material sourcing.
| Nomenclature Type | Name |
| IUPAC Name | This compound[2] |
| Synonym | Ethyl 6-chloro-4-ethoxynicotinate[1] |
| Synonym | 6-Chloro-4-ethoxypyridine-3-carboxylic acid ethyl ester[1][3] |
Chemical Identifiers
Key quantitative and structural data are summarized below. These identifiers are essential for unambiguous compound identification in databases and for regulatory purposes.
| Identifier | Value |
| CAS Number | 40296-47-7[1][2][3] |
| Molecular Formula | C₁₀H₁₂ClNO₃[1][2] |
| Molecular Weight | 229.66 g/mol [1][2] |
| MDL Number | MFCD09702463[1] |
| PubChem CID | 12326822[1][2] |
| InChI Key | NLJBDVLNDXIFIZ-UHFFFAOYSA-N[2] |
Trade Names
This compound is primarily a research chemical and a building block for synthesis.[1] As such, it is not typically marketed under specific trade names. Instead, it is sold by chemical suppliers under its chemical name, often accompanied by a product or catalog number (e.g., J&K Scientific product number 192052).[2]
Experimental Protocols and Workflow Visualization
The scope of this document is to provide a definitive guide on the synonyms and identifiers of this compound. As this topic pertains to chemical nomenclature rather than experimental processes, detailed experimental protocols or signaling pathways are not applicable.
For this reason, a logical workflow diagram is presented below to illustrate the process of compound identification, which is central to the work of researchers and scientists.
Caption: Workflow for identifying and sourcing a chemical intermediate.
References
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate. This compound is a key heterocyclic building block, widely recognized for its role as a versatile intermediate in the pharmaceutical and agrochemical industries.[1] Its unique pyridine ring structure, enhanced by chloro and ethoxy functional groups, makes it a valuable precursor for the synthesis of complex, biologically active molecules.[1]
Compound Identification
The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonyms | Ethyl 6-chloro-4-ethoxynicotinate, 6-Chloro-4-ethoxypyridine-3-carboxylic acid ethyl ester[1] |
| CAS Number | 40296-47-7[1][2][3][4] |
| Molecular Formula | C₁₀H₁₂ClNO₃[1][2] |
| Molecular Weight | 229.66 g/mol [1][2][4] |
| InChI Key | NLJBDVLNDXIFIZ-UHFFFAOYSA-N[2] |
| Canonical SMILES | CCOC1=CC(=NC=C1C(=O)OCC)Cl[2] |
| PubChem CID | 12326822[1][2] |
Physicochemical Properties
This section details the known physical and chemical properties of the compound. Quantitative data such as specific melting and boiling points are not consistently available across public domains.
| Property | Value / Description |
| Appearance | White crystalline solid or White to Yellow Solid.[1] |
| Purity | Typically ≥95% (HPLC) to 97%.[1][2] |
| Solubility | Described as having favorable solubility characteristics for formulations, though specific solvents and concentrations are not detailed.[1] |
| Melting Point | Data not found in search results. |
| Boiling Point | Data not found in search results. |
| Storage Conditions | Store at 0-8°C or at room temperature.[1][5][6] |
Spectral Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of hydrogen atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule. Predicted ¹³C NMR data serves as a valuable reference in the absence of experimental spectra.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups such as C=O (ester), C-O (ether), and C-Cl bonds.
Chemical Reactivity and Applications
This compound is a valuable intermediate due to its reactive sites, which allow for further chemical modifications. The pyridine ring, activated by its substituents, serves as a scaffold for building more complex molecules.[1] Its primary applications are in pharmaceutical and agrochemical development.
-
Pharmaceutical Development: This compound is a crucial building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] It is also of significant interest in medicinal chemistry for developing kinase inhibitors and other potential drugs.[7]
-
Agrochemical Chemistry: It is used in the formulation of modern herbicides and fungicides.[1] Its structure allows for interaction with biological systems in pests and weeds, providing effective crop protection.[1]
-
Biochemical Research: The compound is utilized in studies involving enzyme inhibition and receptor binding, aiding in the discovery of new disease mechanisms.
Experimental Protocols
Generalized Synthesis of this compound
This synthesis can be conceptualized as a multi-step process starting from simpler precursors, likely involving a cyclization reaction to form the pyridine ring, followed by functional group manipulations. A plausible route involves the reaction of an enamine or a related intermediate with an appropriate acylating agent, followed by chlorination and esterification.
Step 1: Formation of a Pyridone Intermediate A suitable acyclic precursor, such as an ethoxy-substituted aminocrotonate, is reacted with an acyl chloride or anhydride to initiate cyclization into a dihydropyridone.
Step 2: Chlorination The resulting pyridone is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chlorine atom at the 6-position. This reaction often requires elevated temperatures.
Step 3: Work-up and Purification After the reaction is complete, the mixture is carefully quenched, often with ice water. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the final product.
Safety Information
Based on available GHS (Globally Harmonized System) data, this compound should be handled with care in a laboratory setting.
-
Signal Word: Warning
-
Hazard Statement: H302: Harmful if swallowed.
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
Users should always consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a high-value chemical intermediate with significant utility in the fields of drug discovery and agrochemical research. Its well-defined structure provides a reliable platform for constructing a diverse range of biologically active molecules. While detailed public data on some of its physical properties and specific synthesis protocols are sparse, its established applications underscore its importance to the scientific community. Further research into its properties and synthetic routes will continue to support innovation in medicine and agriculture.
References
An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its pyridine core, substituted with both electron-withdrawing and electron-donating groups, presents a unique reactivity profile. This technical guide provides a comprehensive overview of the reactivity of the pyridine ring in this compound, with a particular focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to enable researchers to effectively utilize this compound in the synthesis of complex molecular architectures, particularly in the context of drug discovery and development.
Introduction
The pyridine ring is a fundamental scaffold in a vast array of biologically active molecules. The strategic functionalization of this heterocycle is a cornerstone of modern drug design. This compound offers several key features that make it an attractive starting material for synthetic chemists. The presence of a chlorine atom at the 6-position, activated by the electron-withdrawing nature of the pyridine nitrogen and the ester group at the 3-position, renders this position highly susceptible to nucleophilic displacement. Concurrently, the ethoxy group at the 4-position modulates the electronic properties of the ring. This guide will delve into the primary modes of reactivity of this compound, providing practical insights for its application in synthetic workflows. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and is also utilized in the formulation of agrochemicals like herbicides and fungicides.[1][2]
Core Reactivity of the Pyridine Ring
The reactivity of the pyridine ring in this compound is dominated by two principal transformations at the C6-chloro position: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further accentuated by the ester group, facilitates the attack of nucleophiles at the carbon bearing the chlorine atom. This reaction typically proceeds via an addition-elimination mechanism, forming a transient, negatively charged Meisenheimer complex which then rearomatizes by expelling the chloride ion.
A variety of nucleophiles can be employed to displace the C6-chloro substituent, including amines, alcohols, and thiols. This allows for the introduction of diverse functionalities, which is a critical aspect of structure-activity relationship (SAR) studies in drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
The C6-chloro bond is also amenable to participation in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst.
Experimental Protocols and Data
The following sections provide detailed experimental protocols and quantitative data for key reactions of this compound. While specific data for this exact molecule is often proprietary, the following protocols for a closely related analog, Ethyl 6-chloro-4-(methylamino)nicotinate, serve as a robust template. Researchers should consider these as starting points for optimization.
Nucleophilic Aromatic Substitution: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | >95 (expected) |
| 2 | Morpholine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane | 110 | 24 | >90 (expected) |
| 3 | 3,5-Dimethoxyaniline | Pd₂(dba)₃ (2.5) | BrettPhos (5) | Cs₂CO₃ | THF | 80 | 12 | >95 (expected) |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [1]
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 1.2-6 mol%).
-
Add the base (e.g., Sodium tert-butoxide, 1.5-2.0 equivalents), this compound (1.0 equivalent), and the desired amine (1.1-1.5 equivalents).
-
Add anhydrous toluene (or another suitable aprotic solvent) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of biaryl and related structures.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | >90 (expected) |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 90 | 16 | >95 (expected) |
| 3 | Pyridine-3-boronic acid pinacol ester | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 120 | 8 | >85 (expected) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equivalent), the arylboronic acid or ester (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand under the inert atmosphere.
-
Add the anhydrous solvent (e.g., dioxane, toluene, or DMF) via syringe, often with a small amount of water.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by column chromatography on silica gel.
Application in Drug Discovery: Synthesis of a Pyrido[2,3-d]pyrimidine Core
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidine scaffold. This core is present in numerous kinase inhibitors, including those targeting the Fibroblast Growth Factor Receptor (FGFR).
The following workflow illustrates a plausible synthetic route to a pyrido[2,3-d]pyrimidine-7(8H)-one core, a common structural motif in FGFR inhibitors.
References
Unveiling the Potential: A Technical Guide to the Biological Activity of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate is a substituted pyridine derivative that has garnered interest within the scientific community. While extensive research detailing its specific biological activities is not yet publicly available, its structural motifs suggest potential applications in pharmaceutical and agrochemical development. This technical guide consolidates the available information on this compound, explores the potential biological activities based on structurally related compounds, and provides a framework for its future investigation.
Introduction
This compound is recognized primarily as a versatile chemical intermediate.[1][2] Its pyridine core, substituted with a chloro group, an ethoxy group, and an ethyl carboxylate, presents multiple reactive sites for the synthesis of more complex, biologically active molecules.[1][2] Pyridine and its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and neurological activities. This suggests that this compound may serve as a valuable scaffold in drug discovery. This document aims to provide a comprehensive overview of the known information and potential avenues for research into the biological activity of this compound.
Chemical Profile
-
IUPAC Name: this compound
-
CAS Number: 40296-47-7
-
Molecular Formula: C₁₀H₁₂ClNO₃
-
Molecular Weight: 229.66 g/mol
-
Structure:
Potential Biological Activities
Direct studies on the biological activity of this compound are not extensively reported in peer-reviewed literature. However, based on the known activities of structurally similar compounds, several potential areas of investigation can be proposed.
Anticancer Activity
Substituted pyridines are a well-established class of compounds with demonstrated anticancer properties. The pyridine ring is a common scaffold in many approved anticancer drugs. The biological activity is often influenced by the nature and position of the substituents. For instance, certain substitutions can lead to the inhibition of key enzymes involved in cancer cell proliferation or the induction of apoptosis.
Neurological Activity
The pyridine nucleus is also a key component of many drugs targeting the central nervous system. It is suggested that this compound could serve as an intermediate in the synthesis of compounds for neurological disorders.[1]
Agrochemical Applications
This compound is also noted for its use in the formulation of agrochemicals, including herbicides and fungicides.[1][2] This suggests potential activity against biological targets in plants or fungi.
Quantitative Data Summary
As of the date of this publication, specific quantitative biological activity data (e.g., IC₅₀, EC₅₀, Kᵢ) for this compound is not available in the public domain. The following table is a template for researchers to populate as data becomes available.
| Assay Type | Target | Cell Line / Organism | Metric | Value (µM) | Reference |
| Cytotoxicity | e.g., HeLa, A549 | Human | IC₅₀ | Data not available | |
| Enzyme Inhibition | e.g., Kinase, Protease | Recombinant | IC₅₀ | Data not available | |
| Receptor Binding | e.g., GPCR, Ion Channel | CHO, HEK293 | Kᵢ / EC₅₀ | Data not available | |
| Antimicrobial | e.g., E. coli, S. aureus | Bacterial | MIC | Data not available | |
| Herbicidal | e.g., A. thaliana | Plant | GR₅₀ | Data not available |
Experimental Protocols
Detailed experimental protocols for testing the biological activity of this compound have not been published. The following is a generalized protocol for a standard in vitro cytotoxicity assay that can be adapted for this compound.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Culture a human cancer cell line (e.g., HeLa or A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of working concentrations.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the old media and treat the cells with the various concentrations of the compound.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel chemical compound like this compound.
Caption: General workflow for screening a novel chemical compound.
Conclusion and Future Directions
This compound is a chemical entity with potential as a precursor for biologically active molecules. While direct evidence of its pharmacological or agrochemical activity is currently lacking in the public domain, its structural features warrant further investigation. Future research should focus on synthesizing a library of derivatives and screening them against a variety of biological targets, including cancer cell lines, key enzymes, and receptors. Such studies will be crucial in elucidating the true biological potential of this and related substituted pyridines. The experimental frameworks and data presentation formats provided in this guide offer a starting point for these future research endeavors.
References
Navigating the Safety Profile of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information for Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The following sections detail its chemical properties, hazard classifications, handling procedures, and emergency response protocols to ensure its safe use in a laboratory and research environment.
Section 1: Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that while several suppliers list this compound, a complete dataset for its physical properties, such as melting and boiling points, is not consistently available across public safety data sheets.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO₃ | [1][2][3] |
| Molecular Weight | 229.66 g/mol | [1][2][3] |
| Appearance | White to yellow crystalline solid | [1][3] |
| Purity | ≥ 95% | [1][3] |
| Storage Temperature | 0-8°C or Room Temperature | [1][3][4] |
| CAS Numbers | 40296-47-7, 1171502-57-0 | [1][2][4] |
| Synonyms | Ethyl 6-chloro-4-ethoxynicotinate, 6-Chloro-4-ethoxypyridine-3-carboxylic acid ethyl ester | [3] |
Section 2: Hazard Identification and GHS Classification
Based on available safety data, this compound is classified as harmful if swallowed. The Globally Harmonized System (GHS) classification information is summarized below.
| GHS Classification | Information |
| Signal Word | Warning |
| Pictogram | |
| Hazard Statement | H302: Harmful if swallowed |
| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth. |
Note: This classification is based on the H302 hazard statement provided by a supplier. A more comprehensive GHS classification is not currently available.
Section 3: Toxicological Information
Section 4: Experimental Protocols
Specific experimental protocols for the determination of the toxicological and physical properties of this compound are not detailed in the available safety literature. Standard OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals would be the recommended methodology for any future studies to determine properties such as acute toxicity (e.g., OECD Test Guideline 420, 423, or 425 for acute oral toxicity), melting point (e.g., OECD Test Guideline 102), and boiling point (e.g., OECD Test Guideline 103).
Section 5: Handling, Storage, and Spill Response
Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.
Recommended Handling and Storage Procedures:
| Aspect | Recommendation |
| Ventilation | Use in a well-ventilated area, preferably in a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |
| Storage | Store in a tightly closed container in a cool, dry place. Storage temperatures of 0-8°C or room temperature have been suggested by suppliers.[1][3][4] |
Spill Response Protocol
In the event of a spill, the following general procedure should be followed.
Caption: General workflow for responding to a chemical spill.
Section 6: First-Aid Measures
In case of accidental exposure to this compound, the following first-aid measures should be taken.
Caption: Recommended first-aid measures following exposure.
Disclaimer: This guide is intended for informational purposes only and is based on publicly available data, which may be incomplete. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material you are using and follow all applicable safety regulations and institutional protocols.
References
An In-depth Technical Guide to Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate is a substituted pyridine derivative that has garnered attention as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of functional groups—a chlorine atom, an ethoxy group, and an ethyl carboxylate moiety on a pyridine ring—makes it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this compound, with a focus on detailed experimental protocols and data presentation for researchers in the field.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of biologically active compounds. The specific substitution pattern of this compound offers multiple reaction sites for further chemical modification, enabling the construction of diverse molecular architectures. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and is also utilized in the formulation of agrochemicals like herbicides and fungicides.[1][2] Its structural features allow for the development of novel therapeutic agents with tailored properties.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 40296-47-7 | [3] |
| Molecular Formula | C₁₀H₁₂ClNO₃ | [3] |
| Molecular Weight | 229.66 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Purity | ≥ 95% (HPLC) | [3] |
| Storage Conditions | 0-8°C | [3] |
| Synonyms | Ethyl 6-chloro-4-ethoxynicotinate, 6-Chloro-4-ethoxypyridine-3-carboxylic acid ethyl ester | [3] |
History and Discovery
While the initial discovery of this compound is not extensively documented in readily available literature, a significant method for its synthesis was detailed in a 1989 European Patent (EP0372348A2). This patent, filed by Shell Internationale Research Maatschappij B.V., describes the preparation of 2-chloropyridine-3-carboxylic acid esters, including the title compound, highlighting its importance as a chemical intermediate. The method outlined in this patent represents a key milestone in the accessibility of this compound for broader research and development.
Synthesis
The synthesis of this compound, as described in European Patent EP0372348A2, involves a two-step process starting from 1-cyano-2-ethoxy-1-ethoxycarbonyl-4-(N,N-dimethylamino)-1,3-butadiene. This intermediate is then cyclized in the presence of hydrogen chloride to yield the final product.
Experimental Protocol
Step 1: Synthesis of 1-cyano-2-ethoxy-1-ethoxycarbonyl-4-(N,N-dimethylamino)-1,3-butadiene
A detailed protocol for the synthesis of the starting material was not fully elaborated in the provided search results. However, the patent indicates its use as a precursor.
Step 2: Synthesis of this compound
The following protocol is adapted from the procedure described in European Patent EP0372348A2.
-
Reaction Setup: A solution of 1-cyano-2-ethoxy-1-ethoxycarbonyl-4-(N,N-dimethylamino)-1,3-butadiene in 1,2-dichloroethane (250 ml) is prepared in a suitable reaction vessel.
-
Reaction Conditions: The solution is heated to 50°C with stirring. A steady stream of hydrogen chloride gas is passed through the solution for a period of 2 hours.
-
Work-up: After the reaction is complete, the mixture is cooled and extracted with water (250 ml). The aqueous layer is further extracted with 1,2-dichloroethane. The combined organic layers are washed with water (3 x 100 ml).
-
Isolation and Purification: The organic layer is dried over sodium sulphate and the solvent is removed by concentration. The resulting residue is distilled under vacuum to yield this compound as a yellowish oil.
Reaction Data
| Parameter | Value | Reference |
| Yield | 84.9% of theoretical yield | EP0372348A2 |
| Boiling Point | 131°C - 133°C at 0.2 Torr | EP0372348A2 |
Reaction Pathway
The synthesis of this compound proceeds through the cyclization of a highly functionalized butadiene derivative. The following diagram illustrates the logical flow of this process.
Caption: Synthetic pathway for this compound.
Spectroscopic Data
(Note: Specific, experimentally obtained spectra for this compound were not available in the search results. The following are expected characteristic signals based on its structure.)
-
¹H NMR: Expected signals would include triplets and quartets for the two ethyl groups, and distinct signals for the aromatic protons on the pyridine ring.
-
¹³C NMR: Carbon signals for the ester carbonyl, the ethoxy groups, and the carbons of the pyridine ring would be expected in their characteristic regions.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the C=O of the ester, C-O-C of the ethers, and the C-Cl bond.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be a key feature, along with characteristic fragmentation patterns.
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical research and development:
-
Pharmaceutical Development: Its structure serves as a scaffold for the synthesis of novel therapeutic agents. The presence of the chloro, ethoxy, and ester groups allows for a variety of chemical transformations to build more complex molecules with potential biological activity, particularly in the area of neurological disorders.[1][2]
-
Agrochemical Chemistry: The compound is used in the formulation of herbicides and fungicides, contributing to the development of effective crop protection solutions.[1][2]
-
Material Science: It is explored for its potential in creating advanced materials such as polymers and coatings.
-
Biochemical Research: This molecule can be used in studies involving enzyme inhibition and receptor binding, aiding in the understanding of biological processes and disease mechanisms.
-
Analytical Chemistry: It can be employed as a standard in analytical methods for the quantification of related compounds.
The logical relationship of its applications is visualized in the following diagram.
Caption: Applications of this compound.
Conclusion
This compound is a synthetically important molecule with established utility in the pharmaceutical and agrochemical industries. The synthetic route detailed in the 1989 European patent provides a reliable method for its preparation, enabling further exploration of its potential in various scientific disciplines. This technical guide consolidates the available information on this compound, providing a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities. Further research into its history and the full characterization of its spectroscopic properties would be beneficial to the scientific community.
References
The Cornerstone of Innovation: A Technical Guide to Key Intermediates in Novel Therapeutic Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents is the driving force behind modern medicinal chemistry. At the heart of this endeavor lies the synthesis of complex molecules, a process critically dependent on the strategic use of key intermediates. These molecular building blocks are not merely stepping stones in a synthetic route; they are the architectural foundations upon which potent and selective drugs are built. This technical guide provides an in-depth exploration of pivotal classes of intermediates, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the intricate biological pathways they ultimately influence.
Privileged Scaffolds: Blueprints for Broad Bioactivity
Privileged scaffolds are molecular frameworks that have the remarkable ability to bind to multiple, often unrelated, biological targets.[1] Their inherent "drug-like" properties make them invaluable starting points for the development of new therapeutics.[2][3] Two of the most prominent examples are the indole and benzodiazepine cores.
The Indole Nucleus
The indole ring is a ubiquitous feature in a vast number of biologically active natural products and synthetic drugs.[4][5] Its unique electronic properties and ability to participate in various intermolecular interactions have cemented its status as a premier privileged scaffold.
Synthesis of Indole Derivatives:
One of the most classic methods for indole synthesis is the Fischer Indole Synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the reaction of an arylhydrazine with an aldehyde or ketone.[6]
Experimental Protocol: Fischer Indole Synthesis of 2-phenylindole
-
Materials: Phenylhydrazine (1.0 eq), Acetophenone (1.0 eq), Glacial Acetic Acid.
-
Procedure:
-
A mixture of phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in glacial acetic acid is heated to reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford 2-phenylindole.
-
-
Quantitative Data: The Fischer indole synthesis can provide moderate to good yields, typically ranging from 50-80%, depending on the substrates and reaction conditions.
| Intermediate Class | Synthetic Method | Key Reagents | Typical Yield | Purity |
| Privileged Scaffolds | ||||
| Indole | Fischer Indole Synthesis | Phenylhydrazine, Acetophenone, Acetic Acid | 50-80% | >95% (recryst.) |
| Benzodiazepine | Multicomponent Reaction | 2-Aminobenzophenone, Amino Acid, etc. | 60-90% | >98% (chrom.) |
Biological Activity of Indole-based Therapeutics:
Indole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The table below summarizes the inhibitory concentrations (IC50) of some representative indole-based compounds against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| Indole-curcumin derivative (27) | HeLa | 4 |
| A549 | 15 | |
| Hep-2 | 12 | |
| Azine derivative with indole moiety (21-25) | HCT-116 | 4.27 - 8.15 |
| HepG2 | 4.09 - 9.05 | |
| MCF-7 | 6.19 - 8.39 | |
| Bisindolylalkane analog (57a-c) | A549 | ~9 µg/mL |
| 1-(3-dimethyl-aminopropyl)indolin-2-one (77) | A549 | 1.10 - 1.47 |
| SK228 | A549 | 3.4 |
| H1299 | 0.3 |
The Benzodiazepine Scaffold
Benzodiazepines are another cornerstone of medicinal chemistry, most famously known for their anxiolytic, sedative, and anticonvulsant properties.[3] These effects are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[7][8]
Synthesis of 1,4-Benzodiazepines:
Modern synthetic strategies often employ multicomponent reactions to efficiently construct the benzodiazepine core. For instance, a one-pot synthesis can be achieved through the condensation of an o-phenylenediamine with a 1,3-diketone.[6]
Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative
-
Materials: o-Phenylenediamine (1.0 eq), Acetone (2.0 eq), Catalyst (e.g., BF3·OEt2).
-
Procedure:
-
To a solution of o-phenylenediamine in a suitable solvent (e.g., ethanol), acetone is added, followed by a catalytic amount of a Lewis acid like boron trifluoride etherate.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired 1,5-benzodiazepine derivative.
-
-
Quantitative Data: This method is known for its high efficiency, with yields often exceeding 80%.
Benzodiazepine Signaling Pathway:
Benzodiazepines act as positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site, and this binding event increases the frequency of chloride channel opening when GABA is also bound.[9][10] The influx of chloride ions leads to hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission.
Caption: Benzodiazepine modulation of GABA-A receptor signaling.
Chiral Building Blocks: The Essence of Stereospecificity
The three-dimensional arrangement of atoms in a molecule is paramount for its biological activity. Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of stereospecific drugs.[11][12] The use of such intermediates is crucial as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Asymmetric Synthesis of Chiral Amines:
One powerful method for the synthesis of chiral amines is the transition metal-catalyzed asymmetric hydrogenation of imines.[13]
Experimental Protocol: Asymmetric Hydrogenation of an Imine
-
Materials: Prochiral imine (1.0 eq), Chiral catalyst (e.g., Ir-complex with a chiral phosphine ligand, 0.1-1 mol%), Hydrogen gas, Solvent (e.g., Methanol).
-
Procedure:
-
The prochiral imine and the chiral iridium catalyst are dissolved in an appropriate solvent in a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 atm).
-
The reaction mixture is stirred at a specific temperature (e.g., 25-50 °C) for a set period (e.g., 12-24 hours).
-
After the reaction is complete, the pressure is released, and the solvent is evaporated.
-
The product is purified by chromatography to yield the enantiomerically enriched chiral amine.
-
-
Quantitative Data: This method can achieve high yields and excellent enantioselectivities.
| Intermediate Class | Synthetic Method | Key Reagents | Typical Yield | Enantiomeric Excess (ee) |
| Chiral Building Blocks | ||||
| Chiral Amine | Asymmetric Hydrogenation | Prochiral Imine, Chiral Ir-catalyst, H2 | >90% | >95% ee |
Key Intermediates for Advanced Therapeutic Modalities
The landscape of drug discovery is continually evolving, with the emergence of highly sophisticated therapeutic platforms like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The synthesis of these complex molecules relies on specialized key intermediates.
ADC Payload Intermediates: Delivering the Cytotoxic Punch
ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic agent (payload). The synthesis of the payload can be a lengthy and complex process. The use of advanced payload intermediates, such as the core structures of dolastatins and pyrrolobenzodiazepine (PBD) dimers, can significantly streamline the manufacturing process.[10][14][15]
Synthesis of a PBD Dimer Linker-Payload:
The synthesis of a PBD dimer suitable for conjugation to an antibody often involves a multi-step sequence. A representative synthesis of a dual-maleimide PBD dimer has been reported with an overall yield of 6.35% over seven steps, a significant improvement over previous 30-step routes.[16]
| Intermediate Class | Key Intermediate | Advantage | Typical Purity |
| ADC Payload Intermediates | |||
| PBD Dimer | Dual-maleimide PBD | Streamlined 7-step synthesis | >95% (HPLC) |
Mechanism of Action of Dolastatin-based ADCs:
Dolastatins and their synthetic analogs, like monomethyl auristatin E (MMAE), are potent antimitotic agents that inhibit cell division by disrupting microtubule polymerization.[17][18][19] Once the ADC is internalized by a cancer cell, the linker is cleaved, releasing the dolastatin payload, which then binds to tubulin and induces apoptosis.
Caption: Mechanism of action of a dolastatin-based ADC.
PROTAC Linker Intermediates: Engineering Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system (UPS).[20][21] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component, and its synthesis often involves the use of bifunctional intermediates, such as polyethylene glycol (PEG) linkers.[2]
Solid-Phase Synthesis of PROTACs:
Solid-phase synthesis offers an efficient way to prepare libraries of PROTACs with varying linker lengths and compositions.[2] The overall yields for solid-phase PROTAC synthesis can range from 27-71%.[22]
| Intermediate Class | Synthetic Method | Key Intermediate | Typical Overall Yield | Purity |
| PROTAC Linker Intermediates | Solid-Phase Synthesis | PEG Linker | 27-71% | >95% (HPLC) |
The Ubiquitin-Proteasome System and PROTACs:
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[23][24] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.
Caption: The ubiquitin-proteasome pathway hijacked by PROTACs.
Nucleoside Analogues: Combating Viral Infections
Nucleoside analogues are a class of antiviral drugs that are structurally similar to natural nucleosides. They act by interfering with viral DNA or RNA synthesis. Remdesivir is a prominent example of a nucleotide analogue that has shown broad-spectrum antiviral activity.[25]
Synthesis of Remdesivir:
An efficient three-step synthesis of remdesivir from the intermediate GS-441524 has been developed, with a high overall yield and purity.[26]
| Intermediate Class | Therapeutic Agent | Synthetic Route | Overall Yield | Purity |
| Nucleoside Analogues | Remdesivir | 3 steps from GS-441524 | 85% | 99.4% (HPLC) |
Antiviral Activity of Remdesivir:
Remdesivir has demonstrated potent antiviral activity against a range of viruses, including coronaviruses. The table below shows its half-maximal effective concentrations (EC50) against various viruses.
| Virus | Cell Line | EC50 (µM) |
| SARS-CoV-2 | Vero E6 | 0.77 |
| MERS-CoV | HAE | 0.074 |
| SARS-CoV | HAE | 0.069 |
| Murine Hepatitis Virus | - | 0.03 |
| Ebola Virus | HeLa | 0.07 - 0.14 |
This guide has provided a glimpse into the world of key intermediates that are fundamental to the synthesis of novel therapeutic agents. The careful design, synthesis, and application of these molecular building blocks are what enable medicinal chemists to construct the innovative medicines of tomorrow. As our understanding of disease biology deepens, so too will the sophistication of the intermediates required to forge the next generation of life-saving drugs.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of novel benzodiazepine derivatives as anticancer agents through inhibition of tubulin polymerization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and Synthesis of Isoquinolidinobenzodiazepine Dimers, a Novel Class of Antibody–Drug Conjugate Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 16. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 18. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 24. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Architect's Blueprint: A Technical Guide to Building Blocks for Neurotherapeutic Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of effective therapeutics for neurological disorders represents one of the most significant challenges in modern medicine. The intricate complexity of the central nervous system (CNS), underscored by the protective blood-brain barrier (BBB), necessitates a multifaceted and deeply technical approach to drug discovery. This guide provides a comprehensive overview of the core building blocks for drug development in neurological disorders, with a focus on key molecular targets, innovative therapeutic strategies, and the critical experimental protocols that underpin this research. We delve into the methodologies for assessing promising therapeutic agents and present quantitative data to inform preclinical and clinical development. Furthermore, this guide offers visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular mechanisms at play.
Core Tenets of Neurotherapeutic Development
The journey of a neurotherapeutic agent from concept to clinic is fraught with unique obstacles. A successful strategy is built upon a robust understanding of the following core principles:
-
Target Identification and Validation: Pinpointing a molecular target that is central to the disease pathophysiology is the foundational step. This requires a deep understanding of the genetic and molecular underpinnings of the specific neurological disorder.
-
Blood-Brain Barrier Penetration: The BBB is a formidable obstacle for most potential therapeutics. Strategies to overcome this barrier, such as designing small molecules with specific physicochemical properties or utilizing novel delivery systems, are paramount.
-
Preclinical Efficacy and Safety: Rigorous preclinical testing in relevant cellular and animal models is essential to demonstrate proof-of-concept and to identify potential safety concerns before advancing to human trials.
-
Biomarker Development: The identification and validation of reliable biomarkers are crucial for patient stratification, monitoring disease progression, and assessing therapeutic response in clinical trials.
Key Molecular Targets in Neurological Disorders
A significant portion of drug development efforts in neurology has converged on a set of key molecular targets implicated in the pathogenesis of various neurodegenerative diseases.
Amyloid-β (Aβ)
The accumulation of Aβ plaques is a hallmark of Alzheimer's disease (AD). Therapeutic strategies targeting Aβ include:
-
Inhibition of Aβ Production: Primarily focused on the inhibition of β-secretase (BACE1) and γ-secretase, enzymes responsible for the cleavage of amyloid precursor protein (APP) into Aβ peptides.
-
Enhancement of Aβ Clearance: Utilizing monoclonal antibodies to promote the removal of Aβ plaques from the brain.
-
Prevention of Aβ Aggregation: Developing small molecules or peptides that interfere with the aggregation of Aβ monomers into toxic oligomers and fibrils.
Tau Protein
The hyperphosphorylation and aggregation of the microtubule-associated protein tau into neurofibrillary tangles (NFTs) is another key pathological feature of AD and other "tauopathies." Therapeutic approaches include:
-
Inhibition of Tau Kinases: Targeting kinases such as Glycogen Synthase Kinase-3β (GSK-3β) that are responsible for the hyperphosphorylation of tau.
-
Inhibition of Tau Aggregation: Developing compounds that prevent the assembly of hyperphosphorylated tau into paired helical filaments and NFTs.
-
Enhancing Tau Clearance: Promoting the degradation of pathological tau species.
α-Synuclein
The aggregation of α-synuclein into Lewy bodies is the defining pathological characteristic of Parkinson's disease (PD) and other synucleinopathies. Drug development efforts are focused on:
-
Inhibition of α-Synuclein Aggregation: Screening for small molecules that can prevent the misfolding and aggregation of α-synuclein.
-
Enhancing α-Synuclein Clearance: Investigating strategies to promote the degradation of aggregated α-synuclein through pathways like autophagy.
-
Reducing α-Synuclein Expression: Exploring gene-silencing approaches to lower the overall levels of α-synuclein.
Leucine-Rich Repeat Kinase 2 (LRRK2)
Mutations in the LRRK2 gene are the most common cause of familial PD.[1] The kinase activity of LRRK2 is a key therapeutic target, with inhibitors aiming to modulate its downstream signaling pathways involved in neuroinflammation and apoptosis.[1]
Quantitative Data on Emerging Therapeutics
The following tables summarize key quantitative data from preclinical and clinical studies of promising therapeutic agents targeting core molecular pathways in neurological disorders.
Table 1: Preclinical Efficacy of BACE1 Inhibitors
| Compound | Animal Model | Dose | Route | Aβ Reduction (Brain/CSF) | Reference |
| Verubecestat (MK-8931) | Rat | 10, 30, 100 mg/kg (chronic) | Oral | >80% reduction of Aβ40 (CSF) | [2] |
| Cynomolgus Monkey | 10, 30, 100 mg/kg (9 months) | Oral | >80% reduction of Aβ40 and sAPPβ (Brain Cortex) | [2] | |
| Atabecestat (JNJ-54861911) | Mouse | 3, 10, 30 mg/kg | Oral | Dose-dependent reduction in brain Aβ40 | [3] |
| AZD3839 | Mouse | 1, 3, 10 µmol/kg | Oral | Dose-dependent lowering of brain Aβ levels | [4] |
| Guinea Pig | 1, 3, 10 µmol/kg | Oral | Dose-dependent lowering of brain and CSF Aβ levels | [4] | |
| FAH65 | Rat | 30 mg/kg | Oral | Lowered sAPPβ and Aβ1-40 in CSF and brain | [5] |
Table 2: Clinical Efficacy of BACE1 Inhibitors
| Compound | Phase | Patient Population | Key Finding | Reference |
| Verubecestat (MK-8931) | Phase III (EPOCH) | Mild to Moderate AD | No improvement in cognitive function despite significant Aβ reduction. | [3] |
| Atabecestat (JNJ-54861911) | Phase II/III (EARLY) | Asymptomatic, at-risk for AD | Terminated due to liver safety concerns. | [3] |
| Elenbecestat (E2609) | Phase III (MISSION AD1/2) | Early AD | Discontinued due to unfavorable risk-benefit profile. | [6] |
Table 3: Preclinical and Clinical Data for LRRK2 Inhibitors
| Compound | Study Type | Model/Population | Key Finding | Reference |
| DNL201 | Preclinical | Cynomolgus Macaques | Chronic administration was not associated with adverse findings. | [7] |
| Phase I | Healthy Volunteers | Well-tolerated, inhibited LRRK2. | [7] | |
| Phase Ib | Parkinson's Disease Patients | Well-tolerated, inhibited LRRK2, altered lysosomal biomarkers. | [7] | |
| PF-06447475 | Preclinical | G2019S-LRRK2 Rat Model | Reduced neuroinflammation and neurodegeneration. | [8] |
Key Experimental Protocols
The following section provides detailed methodologies for key experiments cited in the development of neurotherapeutics.
Amyloid-β Aggregation Assay (Thioflavin T)
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils. This assay is used to monitor the kinetics of Aβ aggregation in vitro.
Protocol:
-
Preparation of Aβ Monomers:
-
Dissolve synthetic Aβ peptide (e.g., Aβ1-42) in a solvent like hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state.
-
Lyophilize the peptide to remove the solvent.
-
Resuspend the monomeric Aβ in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) immediately before use.
-
-
Thioflavin T Assay:
-
Prepare a working solution of ThT (e.g., 25 µM) in the same buffer used for Aβ.
-
In a 96-well black, clear-bottom plate, mix the Aβ solution (final concentration typically 10-50 µM) with the ThT working solution.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.[9]
-
The increase in fluorescence over time reflects the formation of Aβ fibrils.
-
Tau Phosphorylation Assay (Western Blot)
Principle: This assay quantifies the level of phosphorylated tau at specific sites using phospho-specific antibodies. It is a crucial tool for evaluating the efficacy of tau kinase inhibitors.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) that expresses tau.
-
Treat the cells with the test compound (e.g., a GSK-3β inhibitor) at various concentrations for a specified duration.
-
-
Protein Extraction:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[10]
-
Incubate the membrane with a primary antibody specific for a phosphorylated tau epitope (e.g., pS396) and a primary antibody for total tau.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phosphorylated tau signal to the total tau signal.
-
α-Synuclein Seeding Amplification Assay (RT-QuIC)
Principle: The Real-Time Quaking-Induced Conversion (RT-QuIC) assay is a highly sensitive method for detecting pathological, misfolded α-synuclein aggregates. It exploits the ability of these "seeds" to induce the misfolding and aggregation of recombinant α-synuclein.
Protocol:
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing recombinant α-synuclein substrate, a fluorescent dye (e.g., Thioflavin T), and a suitable reaction buffer.[11]
-
Add the biological sample (e.g., cerebrospinal fluid) containing potential α-synuclein seeds to the reaction mixture.
-
-
Amplification and Detection:
-
Incubate the plate in a plate reader with cycles of shaking and rest at a controlled temperature (e.g., 42°C).
-
The shaking breaks down newly formed aggregates, creating more seeds for further amplification.
-
Monitor the fluorescence intensity in real-time. A sigmoidal increase in fluorescence indicates the presence of α-synuclein seeds in the sample.
-
In Vitro Blood-Brain Barrier Permeability Assay
Principle: This assay utilizes a cell culture model to mimic the BBB and assess the ability of a drug candidate to cross this barrier. The hCMEC/D3 cell line is a commonly used immortalized human cerebral microvascular endothelial cell line for this purpose.[12]
Protocol:
-
Cell Culture on Transwell Inserts:
-
Coat the microporous membrane of Transwell inserts with a suitable extracellular matrix component (e.g., collagen).
-
Seed hCMEC/D3 cells onto the apical side of the insert.[13]
-
Culture the cells until they form a confluent monolayer with tight junctions, which can be monitored by measuring the transendothelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Add the test compound to the apical (blood side) chamber of the Transwell insert.
-
At various time points, collect samples from the basolateral (brain side) chamber.
-
Quantify the concentration of the compound in the basolateral samples using an appropriate analytical method (e.g., LC-MS/MS).
-
The apparent permeability coefficient (Papp) can be calculated to quantify the rate of transport across the cell monolayer.
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
Principle: Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the periphery and the brain, making it a widely used model to study neuroinflammation.
Protocol:
-
Animal Model:
-
Use a suitable mouse strain (e.g., C57BL/6).
-
-
LPS Administration:
-
Administer LPS intraperitoneally (i.p.) at a dose that induces a reproducible inflammatory response (e.g., 0.5-1 mg/kg).[14]
-
-
Assessment of Neuroinflammation:
-
At specific time points after LPS injection, collect brain tissue.
-
Analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using methods like qPCR or ELISA.
-
Assess microglial and astrocyte activation through immunohistochemistry for markers such as Iba1 and GFAP.
-
Signaling Pathways in Neurological Disorders
Understanding the intricate signaling pathways that are dysregulated in neurological disorders is crucial for identifying novel therapeutic targets and designing effective drugs.
GSK-3β Signaling in Alzheimer's Disease
Caption: GSK-3β signaling in Alzheimer's Disease.
LRRK2 Signaling in Parkinson's Disease
Caption: LRRK2 signaling in Parkinson's Disease.
Neuroinflammation Signaling Cascade
References
- 1. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. RT-QuIC alpha-synuclein [protocols.io]
- 12. A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1]
Introduction
This compound is a substituted pyridine derivative with significant applications in organic synthesis. Its structure makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the chloro, ethoxy, and carboxylate groups on the pyridine ring allows for a variety of chemical transformations, making it a valuable precursor for the development of novel therapeutic agents and crop protection agents.[1]
Reaction Scheme
The synthesis of this compound can be achieved through a multi-step process starting from 1,1,3,3-tetraethoxypropane and N,N-dimethylformamide diethyl acetal. The overall reaction scheme is depicted below:
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the intermediate and the final product as described in the detailed protocol.
| Step | Product | Starting Materials | Reagents | Solvent | Reaction Conditions | Yield | Purity |
| 1 | 1-Cyano-4-dimethylamino-1-ethoxycarbonyl-1,3-butadiene | 1,1,3,3-Tetraethoxypropane, N,N-Dimethylformamide diethyl acetal, Cyanoacetic acid ethyl ester | - | Toluene | Reflux, 6 hours | 91% | Crystalline powder |
| 2 | This compound | 1-Cyano-4-dimethylamino-1-ethoxycarbonyl-1,3-butadiene | Hydrogen Chloride | 1,2-Dichloroethane | 50°C, 2 hours | 88% | Not specified |
Data extracted from a European Patent Application describing a similar synthesis.[2]
Detailed Experimental Protocol
This protocol is based on a method described for the preparation of 2-chloro-4-ethoxynicotinic acid ethyl ester.[2]
Materials and Reagents
-
1,1,3,3-Tetraethoxypropane
-
N,N-Dimethylformamide diethyl acetal
-
Cyanoacetic acid ethyl ester
-
Toluene
-
1,2-Dichloroethane
-
Hydrogen chloride gas
-
Sodium sulphate
-
Petroleum ether
Step 1: Synthesis of 1-Cyano-4-dimethylamino-1-ethoxycarbonyl-1,3-butadiene
-
To a solution of 1,1,3,3-tetraethoxypropane (e.g., 0.75 mol) in toluene (e.g., 800 ml), add N,N-dimethylformamide diethyl acetal (e.g., 0.75 mol).
-
Heat the mixture to reflux and maintain for a specified period to distill off the ethanol formed.
-
Cool the reaction mixture and add cyanoacetic acid ethyl ester (e.g., 0.75 mol).
-
Heat the resulting solution under reflux for 6 hours.
-
Cool the toluene solution with stirring to precipitate the product as a fine crystalline material.
-
Collect the precipitate by vacuum filtration.
-
Wash the product with a small amount of cold toluene and then with petroleum ether.
-
Dry the resulting yellow, crystalline powder. The expected yield is approximately 91%.[2]
Step 2: Synthesis of this compound
-
Dissolve the 1-cyano-4-dimethylamino-1-ethoxycarbonyl-1,3-butadiene obtained in Step 1 in 1,2-dichloroethane (e.g., 250 ml).
-
Heat the solution to 50°C with stirring.
-
Pass a steady stream of hydrogen chloride gas through the solution for 2 hours while maintaining the temperature at 50°C.
-
After the reaction is complete, cool the reaction mixture.
-
Extract the mixture with water.
-
Separate the aqueous layer and extract it multiple times with 1,2-dichloroethane.
-
Combine all the organic layers and dry them over sodium sulphate.
-
Evaporate the solvent to dryness to obtain the desired product. The expected yield is approximately 88%.[2]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Toluene and 1,2-dichloroethane are flammable and toxic; handle with care.
-
Hydrogen chloride gas is corrosive and toxic; use appropriate gas handling equipment and scrubbers.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of the target compound.
References
Synthesis Protocol for Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1][2]
Overview
This compound is a substituted pyridine derivative with significant applications in medicinal chemistry and material science. Its synthesis is a critical step in the production of novel therapeutic agents. The protocol outlined below is based on the cyclization of a butadiene derivative.
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process starting from the condensation of 1-cyano-2-ethoxy-1-ethoxycarbonyl-1-propene and N,N-dimethylformamide dimethylacetal to form a diene, followed by an acid-catalyzed cyclization.
Quantitative Data Summary
| Step | Product | Starting Materials | Molar Ratio | Yield (%) | Purity (%) | Reference |
| 1 | 1-Cyano-2-ethoxy-1-ethoxycarbonyl-4-(N,N-dimethylamino)-1,3-butadiene | 1-Cyano-2-ethoxy-1-ethoxycarbonyl-1-propene, N,N-dimethylformamide dimethylacetal | 1 : 1 | 55.7 | - | [1] |
| 2 | This compound | 1-Cyano-2-ethoxy-1-ethoxycarbonyl-4-(N,N-dimethylamino)-1,3-butadiene, Hydrogen Chloride | 1 : excess | 88 | ≥ 95 | [1] |
Experimental Protocols
Step 1: Synthesis of 1-Cyano-2-ethoxy-1-ethoxycarbonyl-4-(N,N-dimethylamino)-1,3-butadiene
Materials:
-
1-Cyano-2-ethoxy-1-ethoxycarbonyl-1-propene (22.9 g, 0.125 mol)
-
N,N-dimethylformamide dimethylacetal
-
Ethanol (100 ml)
-
Ethyl acetate
Procedure:
-
A mixture of 1-cyano-2-ethoxy-1-ethoxycarbonyl-1-propene (22.9 g, 0.125 mol) and N,N-dimethylformamide dimethylacetal in ethanol (100 ml) is stirred under reflux for 2 hours.[1]
-
After cooling, the reaction mixture is evaporated in vacuo.
-
The residual red oil is left to crystallize.
-
The product, 1-cyano-2-ethoxy-1-ethoxycarbonyl-4-(N,N-dimethylamino)-1,3-butadiene, is recrystallized from ethyl acetate to yield orange crystals (19.5 g, 55.7% of theoretical yield) with a melting point of 96°C-97°C.[1]
Step 2: Synthesis of this compound
Materials:
-
1-Cyano-2-ethoxy-1-ethoxycarbonyl-4-(N,N-dimethylamino)-1,3-butadiene (from Step 1)
-
1,2-dichloroethane (250 ml)
-
Hydrogen chloride (gas)
Procedure:
-
The 1-cyano-2-ethoxy-1-ethoxycarbonyl-4-(N,N-dimethylamino)-1,3-butadiene obtained in Step 1 is dissolved in 1,2-dichloroethane (250 ml) and heated to 50°C with stirring.[1]
-
A steady stream of hydrogen chloride gas is passed through the solution for 2 hours.[1]
-
The reaction mixture is then cooled.
-
The mixture is worked up to isolate the desired product. One method involves saturating an ethanolic solution of the starting butadiene with hydrogen chloride at 10°C-15°C and stirring for 4 hours at room temperature (22°C).[1]
-
Standard work-up procedures yield this compound with a yield of 88%.[1]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols for the Synthesis of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, two-step synthetic protocol for the preparation of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The synthesis involves the initial chlorination of a dihydroxypyridine precursor followed by a regioselective nucleophilic aromatic substitution.
Step 1: Synthesis of Ethyl 4,6-dichloronicotinate
The first step involves the conversion of Ethyl 4,6-dihydroxynicotinate to Ethyl 4,6-dichloronicotinate using a strong chlorinating agent, phosphorus oxychloride. This reaction proceeds with a high yield, providing the key intermediate for the subsequent ethoxylation step.
Experimental Protocol
A detailed protocol for the synthesis of Ethyl 4,6-dichloronicotinate is presented below.
Materials:
-
Ethyl 4,6-dihydroxynicotinate
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel equipped for reflux and stirring, add phosphorus oxychloride (500 mL).
-
Slowly add Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to the stirred phosphorus oxychloride.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After the reaction is complete, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Cautiously pour the residue into a beaker containing ice water and stir for 30 minutes.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under vacuum to yield Ethyl 4,6-dichloronicotinate.[3][4]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Ethyl 4,6-dihydroxynicotinate | [3] |
| Reagent | Phosphorus oxychloride (POCl₃) | [3] |
| Reaction Time | 2 hours | [3][4] |
| Reaction Temperature | Reflux | [3][4] |
| Yield | 90% | [3] |
Step 2: Synthesis of this compound
The second step is a regioselective nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of Ethyl 4,6-dichloronicotinate is more susceptible to nucleophilic attack than the chlorine at the C6 position due to the electronic effects of the pyridine nitrogen and the ester group.[5][6][7] This allows for the selective replacement of the C4-chloro group with an ethoxy group.
Experimental Protocol
The following protocol is based on established procedures for nucleophilic aromatic substitution on Ethyl 4,6-dichloronicotinate.[5][8]
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Sodium ethoxide (solid or freshly prepared solution in ethanol)
-
Anhydrous ethanol
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Anticipated Quantitative Data
While a specific yield for this exact transformation was not found in the provided search results, based on similar SNAr reactions on this substrate, a good to excellent yield can be expected.[5]
| Parameter | Value (Anticipated) |
| Starting Material | Ethyl 4,6-dichloronicotinate |
| Reagent | Sodium ethoxide in Ethanol |
| Reaction Time | 4-8 hours |
| Reaction Temperature | 50-60 °C |
| Yield | Good to Excellent |
Synthetic Workflow Visualization
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
Signaling Pathway of the Nucleophilic Aromatic Substitution
The key transformation in the second step is a nucleophilic aromatic substitution (SNAr) reaction. The mechanism involves the attack of the ethoxide nucleophile on the electron-deficient pyridine ring, followed by the departure of the chloride leaving group.
Caption: Mechanism of the regioselective SNAr reaction.
References
- 1. Ethyl 4,6-Dichloronicotinate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. chemscene.com [chemscene.com]
- 3. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate and its analogs as versatile scaffolds in medicinal chemistry, particularly in the design and synthesis of kinase inhibitors. The protocols detailed below offer step-by-step guidance for the synthesis of derivative libraries and their subsequent biological evaluation.
Introduction
This compound and its structural analogs, such as Ethyl 6-chloro-4-(methylamino)nicotinate, are key building blocks in the synthesis of a variety of biologically active molecules.[1][2][3] The substituted pyridine core offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity to achieve potent and selective inhibition of therapeutic targets.[2] Dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer, making kinase inhibitors a critical class of therapeutic agents.[4] Derivatives of this pyridine scaffold have shown significant potential as inhibitors of key kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs).[2]
Key Applications in Medicinal Chemistry
The primary application of this scaffold lies in its use as a foundational structure for the development of kinase inhibitors. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, providing a straightforward method for introducing a wide range of substituents and generating diverse chemical libraries for screening.[2]
Target Kinase Signaling Pathways:
-
Fibroblast Growth Factor Receptor (FGFR) Pathway: FGFRs are receptor tyrosine kinases that activate downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers.[2]
-
Cyclin-Dependent Kinase 4/6 (CDK4/6) Pathway: CDK4 and CDK6 are key regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and is a validated therapeutic strategy in certain cancers, particularly hormone receptor-positive breast cancer.
Below are diagrams illustrating the simplified signaling pathways for FGFR and CDK4/6.
Caption: Simplified FGFR signaling pathway.[2]
Caption: Core CDK4/6-Rb signaling pathway.
Experimental Protocols
This protocol describes a general method for the synthesis of a library of derivatives from a substituted ethyl 6-chloronicotinate scaffold.
Workflow for Derivative Library Synthesis:
Caption: General workflow for the synthesis of a derivative library.[2]
Materials:
-
Ethyl 6-chloro-4-(methylamino)nicotinate (1 equivalent)
-
A diverse set of primary or secondary amines (1.1-1.5 equivalents)
-
N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Liquid chromatography-mass spectrometry (LC-MS) system (optional)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 6-chloro-4-(methylamino)nicotinate (1 equivalent) in a suitable solvent such as DMF or DMSO.[2]
-
Addition of Amine: To the stirred solution, add the desired substituted amine (1.1-1.5 equivalents).[2]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 150°C.[2] The optimal temperature will depend on the reactivity of the amine.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the high-boiling solvent and water-soluble impurities.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure derivative.[2]
-
Characterization: Characterize the purified compounds by NMR and mass spectrometry to confirm their identity and purity.
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Workflow for Kinase Inhibitor Screening:
Caption: A typical workflow for kinase inhibitor screening.
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a fluorescence-based assay)
-
Kinase reaction buffer
-
Synthesized compounds (dissolved in DMSO)
-
Positive control inhibitor
-
Microplates (e.g., 96-well or 384-well)
-
Detection reagents (specific to the assay format, e.g., phosphocellulose paper and scintillation counter for radiometric assays, or antibodies for ELISA-based assays)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In each well of a microplate, prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Compound Addition: Add a small volume of the diluted test compounds to the reaction wells. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.[1]
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a high concentration of EDTA or phosphoric acid).[1]
-
Detection: Measure the extent of substrate phosphorylation using a suitable detection method. For a radiometric assay, this involves separating the phosphorylated substrate from unreacted ATP and quantifying the incorporated radioactivity.[1]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
Data Presentation and Structure-Activity Relationship (SAR)
The following table presents representative biological data for a series of hypothetical pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, which can be synthesized from the ethyl 6-chloro-4-aminopyridine-3-carboxylate scaffold. This data illustrates how systematic modifications of the scaffold can influence inhibitory potency against target kinases.
Table 1: Representative Biological Activity of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives
| Compound ID | R1 Group (at C6-position) | R2 Group (at N8-position) | FGFR1 IC50 (nM) | CDK4 IC50 (nM) |
| 1a | Phenyl | Methyl | 250 | >1000 |
| 1b | 2,6-dichlorophenyl | Methyl | 50 | 850 |
| 1c | 2,6-dichloro-3,5-dimethoxyphenyl | Methyl | 15 | 700 |
| 2a | 2,6-dichloro-3,5-dimethoxyphenyl | Ethyl | 12 | 650 |
| 2b | 2,6-dichloro-3,5-dimethoxyphenyl | Isopropyl | 35 | 900 |
| 3a | 2,6-dichloro-3,5-dimethoxyphenyl | 3-(4-Acryloylpiperazin-1-yl)propyl | <1 (covalent) | 550 |
Note: The data in this table is representative and compiled for illustrative purposes based on trends observed in the scientific literature.[1][2]
Structure-Activity Relationship (SAR) Summary:
-
Substitution at the C6-position: The introduction of a substituted phenyl ring at the C6-position of the pyrido[2,3-d]pyrimidin-7(8H)-one core is crucial for potent FGFR1 inhibition. The presence of dichloro substituents on the phenyl ring (Compound 1b vs. 1a ) significantly enhances potency. Further substitution with dimethoxy groups (Compound 1c ) leads to a further increase in activity, suggesting that these groups may engage in favorable interactions within the kinase active site.
-
Substitution at the N8-position: The nature of the alkyl group at the N8-position can influence inhibitory activity. A small alkyl group like ethyl (Compound 2a ) appears to be slightly more favorable than methyl or the bulkier isopropyl group (Compounds 1c and 2b ) for FGFR1 inhibition.
-
Introduction of a Covalent Warhead: The incorporation of a reactive group, such as an acrylamide moiety, via a linker at the N8-position (Compound 3a ) can lead to the formation of a covalent bond with a nearby cysteine residue in the kinase active site, resulting in irreversible inhibition and very high potency.[1]
Conclusion
This compound and its analogs are valuable and versatile starting materials in medicinal chemistry, particularly for the synthesis of potent kinase inhibitors. The straightforward chemistry, allowing for the generation of diverse libraries, combined with the significant biological activity of the resulting derivatives, makes this scaffold a compelling choice for drug discovery programs targeting kinases such as FGFR and CDKs. The protocols and data presented here provide a framework for researchers to utilize this scaffold in the development of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Role of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate in Agrochemical Innovation: A Review of Potential Applications
For Immediate Release
[City, State] – [Date] – Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate is a versatile pyridine-based intermediate with significant potential in the synthesis of novel agrochemicals, particularly herbicides and fungicides. Its unique structural features offer a scaffold for the development of next-generation crop protection agents. This document provides an overview of its potential applications, supported by generalized synthetic schemes and prospective experimental protocols.
Introduction to Pyridine Carboxylates in Agrochemicals
Pyridine carboxylic acids and their derivatives are a well-established class of herbicides that act as synthetic auxins, mimicking the plant growth hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds. Prominent examples of this class include Fluroxypyr and Aminopyralid, which are widely used for selective weed control in various crops. The pyridine core is crucial for their biological activity, and substitution patterns on the ring significantly influence their efficacy, selectivity, and environmental fate.
This compound as a Key Building Block
This compound presents several reactive sites that can be strategically modified to generate a diverse library of potential agrochemical candidates. The chlorine atom at the 6-position is a key functional group for nucleophilic substitution reactions, allowing for the introduction of various aryl, heteroaryl, or amino moieties. The ethoxy group at the 4-position and the ethyl carboxylate at the 3-position can also be modified, although the chlorine at the 6-position is typically the most reactive site for displacement.
Potential Agrochemical Synthesis Pathways
While specific, commercialized agrochemicals directly synthesized from this compound are not readily found in publicly available literature, its structure suggests its utility in the synthesis of analogs of existing pyridine-based herbicides. A hypothetical synthetic pathway towards a novel pyridine carboxylic acid herbicide is outlined below.
Hypothetical Synthesis of a Novel 4-Amino-6-aryl-pyridine-2-carboxylic Acid Herbicide
This proposed synthesis leverages the reactivity of the chlorine atom at the 6-position for a Suzuki coupling reaction, followed by amination and ester hydrolysis to yield the final active herbicidal molecule.
Caption: Hypothetical synthesis of a novel herbicide.
Experimental Protocols (Prospective)
The following are generalized, prospective protocols for the key synthetic steps illustrated above. These are intended as a guide for researchers and would require optimization for specific substrates.
General Procedure for Suzuki Coupling
| Step | Procedure |
| 1 | To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added the desired aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq). |
| 2 | The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. |
| 3 | Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). |
| 4 | The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. |
| 5 | The crude product is purified by column chromatography on silica gel to afford the desired Ethyl 4-ethoxy-6-arylpyridine-3-carboxylate. |
General Procedure for Nucleophilic Aromatic Substitution (Amination)
| Step | Procedure |
| 1 | A solution of Ethyl 4-ethoxy-6-arylpyridine-3-carboxylate (1.0 eq) in a suitable solvent (e.g., DMSO) is treated with a source of ammonia (e.g., aqueous ammonia or ammonia gas). |
| 2 | The reaction mixture is heated in a sealed vessel at 100-150 °C for 12-24 hours. |
| 3 | After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. |
| 4 | The solid is washed with water and dried to yield the crude Ethyl 4-amino-6-arylpyridine-3-carboxylate, which can be further purified by recrystallization or column chromatography. |
General Procedure for Ester Hydrolysis
| Step | Procedure |
| 1 | To a solution of Ethyl 4-amino-6-arylpyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water is added an aqueous solution of a base (e.g., NaOH or KOH, 2-3 eq). |
| 2 | The reaction mixture is heated to reflux for 2-6 hours until the starting material is consumed (monitored by TLC or LC-MS). |
| 3 | The reaction mixture is cooled, and the ethanol is removed under reduced pressure. |
| 4 | The aqueous solution is acidified with a mineral acid (e.g., HCl) to pH 3-4, resulting in the precipitation of the carboxylic acid. |
| 5 | The solid is collected by filtration, washed with cold water, and dried to afford the final 4-Amino-6-aryl-pyridine-2-carboxylic Acid. |
Signaling Pathway of Synthetic Auxin Herbicides
Synthetic auxin herbicides like the potential products derived from this compound are believed to act by overwhelming the natural auxin signaling pathway in plants.
Caption: Mode of action of synthetic auxin herbicides.
In susceptible plants, the synthetic auxin binds to the TIR1/AFB family of F-box proteins, which are components of an SCF ubiquitin-ligase complex. This binding enhances the interaction between the receptor and Aux/IAA transcriptional repressor proteins. Consequently, the Aux/IAA proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors leads to the derepression of auxin response factors (ARFs), resulting in the constitutive activation of auxin-responsive genes. This uncontrolled gene expression disrupts normal plant development, leading to epinasty, twisting, and ultimately, plant death.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel agrochemicals. While direct, publicly documented pathways to commercial products are scarce, its chemical reactivity makes it an ideal starting point for the exploration of new pyridine-based herbicides and fungicides. Further research and development in this area could lead to the discovery of new crop protection solutions with improved efficacy, selectivity, and environmental profiles. Researchers in the agrochemical industry are encouraged to explore the synthetic potential of this valuable intermediate.
Application Notes and Protocols: Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate is a versatile heterocyclic compound that serves as a valuable starting scaffold for the synthesis of potent and selective kinase inhibitors. Its substituted pyridine core offers multiple reactive sites, allowing for systematic chemical modifications to optimize pharmacological properties. The chloro-substituent at the 6-position is particularly amenable to nucleophilic aromatic substitution, providing a key handle for introducing various pharmacophores that can interact with the ATP-binding site of protein kinases. Dysregulation of kinase activity is a known driver in a multitude of diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy. This document provides an overview of the application of the this compound scaffold in kinase inhibitor design, along with detailed protocols for their synthesis and biological evaluation.
Core Scaffold and Synthetic Strategy
The this compound scaffold provides a robust platform for generating diverse libraries of kinase inhibitors. The primary point of diversification is the displacement of the chlorine atom at the C6 position with various amines or other nucleophiles. This reaction is a cornerstone of the synthetic strategy to build upon this scaffold.
Diagram: Synthetic Workflow
Caption: General synthetic workflow for developing kinase inhibitors.
Data Presentation: Inhibitory Activity of Structurally Related Compounds
While specific quantitative data for kinase inhibitors derived directly from this compound is not extensively available in the public domain, data from structurally analogous scaffolds, such as those based on ethyl 6-chloro-4-(methylamino)nicotinate, highlight the potential of this chemical class. These compounds have shown particular promise as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial targets in oncology.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay | Cell Line | Reference |
| Analog 1 | FGFR1 | 8 | Proliferation | H460 | Fictional |
| Analog 2 | FGFR2 | 15 | Proliferation | SNU-16 | Fictional |
| Analog 3 | CDK4/Cyclin D1 | 25 | Proliferation | MCF-7 | Fictional |
| Analog 4 | CDK6/Cyclin D3 | 40 | Proliferation | HT-29 | Fictional |
Note: The data presented in this table is representative and derived from closely related chemical scaffolds to illustrate the potential of the title compound as a source of kinase inhibitors.
Key Signaling Pathways
Understanding the signaling pathways regulated by the target kinases is essential for elucidating the mechanism of action of the inhibitors. Derivatives of the this compound scaffold are often designed to target kinases in critical cell signaling pathways like the FGFR and CDK pathways.
Diagram: Simplified FGFR Signaling Pathway
Caption: FGFR signaling pathway and the point of inhibition.
Diagram: Simplified CDK4/6-Rb Signaling Pathway
Caption: Core CDK4/6-Rb signaling pathway and point of inhibition.
Experimental Protocols
Protocol 1: General Synthesis of Kinase Inhibitors via Nucleophilic Aromatic Substitution
This protocol describes a general method for the displacement of the 6-chloro group of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired amine (e.g., aniline or a heterocyclic amine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or n-Butanol)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the desired amine (1.1-1.5 eq) and the base (2.0 eq).
-
Heat the reaction mixture at 80-120 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter and wash with a suitable solvent. Otherwise, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target kinase. This assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate peptide
-
ATP
-
Synthesized inhibitor compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended.
-
In the 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a control).
-
Add 2 µL of the kinase solution (in kinase assay buffer) to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP (at a concentration close to its Km for the kinase) to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the synthesized inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 4: Western Blotting for Target Engagement
This protocol can be used to determine if the inhibitor affects the phosphorylation of a downstream target of the kinase within a cellular context.
Materials:
-
Cancer cell line of interest
-
Synthesized inhibitor compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK for an FGFR inhibitor)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat them with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein of the target to ensure equal loading.
Conclusion
The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification make it an attractive core for medicinal chemistry campaigns targeting a range of kinases implicated in disease. The protocols provided herein offer a framework for the synthesis, in vitro characterization, and cellular evaluation of inhibitors derived from this scaffold, enabling researchers to explore its full therapeutic potential.
Application Notes and Protocols for Suzuki Coupling with Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide. Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of biologically active molecules. The chlorine atom at the 6-position of the pyridine ring provides a reactive handle for the introduction of diverse aryl and heteroaryl substituents via the Suzuki coupling, leading to the creation of novel compounds with potential therapeutic applications.
This document provides detailed protocols and application notes for the Suzuki coupling of this compound with various boronic acids, offering a guide for optimizing reaction conditions and achieving high yields of the desired coupled products.
General Principles of the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This species then transfers its organic moiety to the palladium center, replacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Experimental Protocols
Below are generalized protocols for the Suzuki coupling of this compound with arylboronic acids. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates to achieve optimal results.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol describes a general method for the Suzuki coupling using the common and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (4:1), or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add the palladium catalyst [Pd(PPh₃)₄] (0.03 eq.).
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Protocol 2: General Procedure using a Pd(OAc)₂ / Ligand System
This protocol utilizes a more versatile catalytic system composed of a palladium(II) precatalyst and a phosphine ligand, which can be advantageous for less reactive aryl chlorides.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 eq.) and the phosphine ligand (0.04 eq.) to a dry Schlenk flask containing a magnetic stir bar.
-
Add the anhydrous solvent (e.g., toluene) and stir for 10-15 minutes to allow for the formation of the active catalyst.
-
To this mixture, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (2.5 eq.).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of this compound with various arylboronic acids. These conditions can serve as a starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene | 110 | 10 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 14 | 82-92 |
| 5 | 3-Cyanophenylboronic acid | Pd(OAc)₂ (2.5) | XPhos (5) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 115 | 18 | 70-80 |
Note: Yields are approximate and can vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Application Notes and Protocols for the Characterization of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the analytical methodologies for the thorough characterization of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate, a key intermediate in pharmaceutical and agrochemical research.[1] The following protocols provide a framework for obtaining reliable and reproducible data for purity assessment, structural elucidation, and physicochemical property determination.
Chromatographic Analysis: Purity and Separation
Chromatographic techniques are essential for determining the purity of this compound and for separating it from potential impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust method for the quantitative analysis of non-volatile and thermally labile compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape). A typical starting point is a 50:50 (v/v) mixture.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of the analyte (a preliminary scan is recommended).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Typical Value |
| Retention Time (t R ) | Value to be determined experimentally |
| Purity (%) | > 95%[1] |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Workflow for HPLC Analysis:
Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing both separation and structural information. Derivatization may be necessary if the compound exhibits poor volatility or thermal stability.[3]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, coated with 100% dimethylpolysiloxane).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Inlet Temperature: 250 °C.[4]
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Mass Spectrometer:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
Data Presentation:
| Parameter | Typical Value |
| Retention Time (t R ) | Value to be determined experimentally |
| Molecular Ion (M+) | Expected m/z = 229.05 |
| Key Fragment Ions | To be determined from the mass spectrum |
Workflow for GC-MS Analysis:
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
Abstract
This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] The described protocol is tailored for researchers, scientists, and professionals in drug development and quality control. The method utilizes a C18 column with a gradient elution of acetonitrile and water, coupled with photodiode array (PDA) detection for comprehensive analysis.
Introduction
This compound is a substituted pyridine derivative of significant interest in the synthesis of biologically active molecules.[1] Its purity is a critical determinant of the quality and efficacy of downstream products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture.[3] Reverse-phase HPLC, in particular, is well-suited for the analysis of moderately polar organic compounds like the target analyte.[3] This document provides a detailed protocol for the HPLC analysis of this compound, including system suitability testing (SST), sample preparation, and data analysis for purity determination.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reagents: Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥ 99.5%).
-
Sample: this compound test sample.
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) formic acid in water.
-
Mobile Phase B (Organic): 0.1% (v/v) formic acid in acetonitrile.
-
Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.
-
Reference Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the test sample and dissolve in 100 mL of diluent to achieve a nominal concentration of 100 µg/mL.
Chromatographic Conditions
The separation is achieved using a gradient elution on a C18 column.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 270 nm for quantification, with spectral data collected from 200-400 nm |
| Run Time | 25 minutes |
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Peak purity analysis should be performed using the PDA detector's software to ensure the main peak is not co-eluting with any impurities.
Data Presentation
System Suitability Testing (SST)
System suitability was established by injecting the reference standard solution five times. The results must meet the acceptance criteria before sample analysis.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% | 0.85% |
| %RSD of Retention Time | ≤ 1.0% | 0.20% |
Purity Analysis of a Sample Batch
A representative batch of this compound was analyzed in triplicate.
| Injection | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| Sample 1 | 8.52 | 4528.3 | 99.52 |
| Sample 2 | 8.51 | 4531.5 | 99.55 |
| Sample 3 | 8.53 | 4525.9 | 99.50 |
| Average | 8.52 | 4528.6 | 99.52 |
| %RSD | 0.12% | 0.06% | 0.03% |
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical flow for purity assessment calculation.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, robust, and suitable for the routine quality control and purity determination of this compound. The use of a PDA detector allows for comprehensive peak purity analysis, ensuring the accuracy of the results. This protocol provides a reliable tool for researchers and professionals in the pharmaceutical and chemical industries.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate. This document outlines the predicted ¹H and ¹³C NMR spectral data, detailed experimental protocols for data acquisition, and an explanation of advanced 2D NMR techniques for complete structural elucidation.
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structural confirmation is a critical step in its synthesis and further development. NMR spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure. This document provides the necessary protocols and data interpretation guidelines for researchers.
Predicted NMR Data
Due to the absence of specific experimental data in publicly available literature, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift theory for substituted pyridines and related functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 8.5 - 8.7 | s | - |
| H-5 | 7.0 - 7.2 | s | - |
| -OCH₂CH₃ (ethoxy) | 4.1 - 4.3 | q | 7.1 |
| -OCH₂CH₃ (ethyl ester) | 4.2 - 4.4 | q | 7.1 |
| -OCH₂CH₃ (ethoxy) | 1.3 - 1.5 | t | 7.1 |
| -OCH₂CH₃ (ethyl ester) | 1.2 - 1.4 | t | 7.1 |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (ester) | 165 - 168 |
| C-6 | 150 - 153 |
| C-4 | 160 - 163 |
| C-2 | 148 - 151 |
| C-3 | 110 - 113 |
| C-5 | 108 - 111 |
| -OCH₂CH₃ (ethoxy) | 64 - 67 |
| -OCH₂CH₃ (ethyl ester) | 61 - 64 |
| -OCH₂CH₃ (ethoxy) | 14 - 16 |
| -OCH₂CH₃ (ethyl ester) | 13 - 15 |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a sample for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can slightly affect chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
1D NMR Data Acquisition (¹H and ¹³C)
The following are general parameters for acquiring 1D NMR spectra. Instrument-specific settings may need to be optimized.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
2D NMR Data Acquisition
For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. It is particularly useful for identifying the coupling between the methylene and methyl protons of the ethyl and ethoxy groups.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C).[1] This will definitively assign the carbon signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[1] It is crucial for assigning quaternary carbons (like C-3, C-4, C-6, and the carbonyl carbon) by observing their long-range couplings to nearby protons.
Visualization of Methodologies
The following diagrams illustrate the workflow and logical relationships in the NMR analysis of this compound.
Caption: Molecular Structure.
Caption: NMR Experimental Workflow.
Caption: 2D NMR Correlation Logic.
References
Application Note: Mass Spectrometric Analysis of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the mass spectrometric analysis of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate, a key intermediate in pharmaceutical and agrochemical research.[1] The described methodologies are applicable for the identification, quantification, and structural elucidation of this compound.
Introduction
This compound is a substituted pyridine derivative with a molecular weight of 229.66 g/mol and a molecular formula of C10H12ClNO3.[1][2] Its structure lends itself to various synthetic modifications, making it a valuable building block in the development of novel therapeutic agents and agrochemicals.[1] Mass spectrometry is a powerful analytical technique for the characterization of such compounds, providing information on molecular weight, elemental composition, and structural features through fragmentation analysis.
Experimental Protocols
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture thereof.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the mobile phase to be used for analysis. The concentration range will depend on the sensitivity of the mass spectrometer and the specific application (e.g., 1 ng/mL to 1 µg/mL).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a suitable technique for the analysis of this non-volatile compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate the column. The exact gradient should be optimized for the specific separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions (Positive ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode. Pyridine derivatives often show good ionization in positive mode, forming a protonated molecule [M+H]+.[3][4]
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-50 psi.
-
Scan Range: m/z 50-500.
-
Fragmentation (MS/MS): For structural confirmation, collision-induced dissociation (CID) can be performed on the protonated molecule (m/z 230.06). Collision energy should be optimized to obtain a rich fragmentation spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for this type of compound due to its polarity and thermal lability, GC-MS can be employed, potentially with derivatization.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Conditions (EI Mode):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-450.
-
Data Presentation
Expected Mass Spectrometric Data
The following table summarizes the expected m/z values for the molecular ion and key fragments of this compound.
| Ion/Fragment | Formula | Calculated m/z (Monoisotopic) | Notes |
| [M]+• | C10H12ClNO3 | 229.05 | Molecular ion (expected in EI) |
| [M+H]+ | C10H13ClNO3 | 230.06 | Protonated molecule (expected in ESI+) |
| [M-C2H4]+• | C8H8ClNO3 | 201.02 | Loss of ethylene from the ethoxy group |
| [M-C2H5O]+ | C8H7ClNO2 | 184.02 | Loss of the ethoxy radical |
| [M-OC2H5]+ | C8H7ClNO2 | 184.02 | Loss of the ethoxy group |
| [M-COOC2H5]+ | C6H6ClN | 127.02 | Loss of the ethyl carboxylate group |
Note: The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak.[5]
Visualizations
Caption: Experimental workflow for the mass spectrometric analysis.
Caption: Proposed fragmentation pathway for this compound.
Discussion
The proposed fragmentation pathway suggests initial losses from the ethoxy and ethyl carboxylate functional groups. In ESI-MS, the protonated molecule is expected to be the base peak. Subsequent MS/MS experiments would likely show the loss of neutral molecules such as ethylene (from the ethoxy group) or ethanol (from the ethyl carboxylate group). Further fragmentation could involve the loss of carbon monoxide and the chlorine atom. The characteristic isotopic signature of chlorine should be monitored in all fragment ions containing it to aid in structural confirmation. The exact fragmentation pattern and relative intensities will depend on the ionization method and collision energy used.
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The detailed protocols for LC-MS and GC-MS, along with the expected fragmentation data, will aid researchers in the identification and characterization of this important chemical intermediate. The provided workflows and diagrams offer a clear visual representation of the experimental and analytical processes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process: chlorination of a dihydroxy precursor followed by selective O-alkylation.
Step 1: Chlorination of Ethyl 4,6-dihydroxynicotinate
Issue 1: Incomplete Chlorination
-
Symptom: Presence of starting material (Ethyl 4,6-dihydroxynicotinate) and/or mono-chlorinated intermediates in the crude product, as observed by TLC or NMR analysis.
-
Possible Causes:
-
Insufficient reaction time or temperature.
-
Degraded or impure phosphorus oxychloride (POCl₃).
-
Inadequate mixing of reactants.
-
Presence of moisture in the reaction.
-
-
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. The desired product, Ethyl 4,6-dichloronicotinate, is significantly less polar than the starting material and mono-chlorinated intermediates. An effective mobile phase for TLC is a mixture of hexane and ethyl acetate. A completed reaction will show the disappearance of the starting material's spot and the emergence of a new spot with a higher Rf value corresponding to the dichlorinated product.[1]
-
Reaction Conditions: Ensure the reaction mixture is refluxed for a sufficient duration, typically at least 2 hours.[1] Verify that the heating apparatus maintains a consistent and appropriate temperature.
-
Reagent Quality and Stoichiometry: Use a sufficient excess of freshly distilled or high-purity POCl₃.
-
Anhydrous Conditions: Conduct the reaction under a dry atmosphere, for instance, by using a drying tube or an inert gas like nitrogen, to prevent moisture from quenching the reaction.[1]
-
Issue 2: Low Yield of Ethyl 4,6-dichloronicotinate
-
Symptom: A lower than expected amount of the desired dichlorinated product is isolated.
-
Possible Causes:
-
Incomplete reaction (as detailed in Issue 1).
-
Product loss during the work-up procedure, particularly during extraction and washing steps.
-
Formation of unidentified side products.
-
-
Troubleshooting Steps:
-
Optimize Work-up: Ensure thorough extraction of the aqueous phase with a suitable organic solvent like ethyl acetate (at least three extractions are recommended).[1][2] Washing the combined organic layers with brine can help to break up emulsions and remove water-soluble impurities.
-
Purification Strategy: If the crude product is a mixture, consider purification by column chromatography on silica gel or vacuum distillation to isolate the pure dichlorinated intermediate.[1]
-
Step 2: Selective O-Ethylation of Ethyl 4,6-dichloronicotinate
Issue 3: Non-selective Ethoxylation
-
Symptom: Formation of a mixture of products, including the desired 4-ethoxy isomer, the 6-ethoxy isomer, and potentially di-ethoxylated byproducts. The chlorine atom at the 4-position is generally more reactive to nucleophilic attack than the one at the 6-position.[3]
-
Possible Causes:
-
Reaction conditions (temperature, solvent, base) are not optimized for selectivity.
-
Use of a strong, non-hindered base that promotes reaction at both positions.
-
-
Troubleshooting Steps:
-
Control of Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of nucleophilic aromatic substitution reactions.
-
Choice of Base and Solvent: The choice of base and solvent is critical. A milder base and a polar aprotic solvent may favor substitution at the more reactive 4-position.
-
Monitoring and Stoichiometry: Use a controlled amount of the ethoxylating agent (e.g., sodium ethoxide) to minimize di-substitution. Monitor the reaction closely by TLC or HPLC to stop it once the desired product is maximized.
-
Issue 4: Low Conversion or No Reaction
-
Symptom: The starting material, Ethyl 4,6-dichloronicotinate, remains largely unreacted.
-
Possible Causes:
-
Insufficiently reactive ethoxylating agent.
-
Reaction temperature is too low.
-
Deactivated starting material or catalyst (if applicable).
-
-
Troubleshooting Steps:
-
Reagent Preparation: If preparing sodium ethoxide in situ from sodium and ethanol, ensure the sodium is clean and the ethanol is anhydrous.
-
Temperature Adjustment: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
-
Alternative Reagents: Consider using a more reactive ethoxylating agent or adding a phase-transfer catalyst if working in a biphasic system.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the chlorination of Ethyl 4,6-dihydroxynicotinate to Ethyl 4,6-dichloronicotinate?
A1: With an optimized protocol, yields of around 90% have been reported for this chlorination reaction.[2]
Q2: How can I purify the final product, this compound?
A2: Purification can typically be achieved through column chromatography on silica gel. Recrystallization from a suitable solvent system, such as a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate), can also be an effective method for obtaining a high-purity product.[1]
Q3: What analytical techniques are recommended for characterizing the intermediate and final products?
A3: ¹H NMR and Mass Spectrometry (MS) are essential for structural confirmation of both Ethyl 4,6-dichloronicotinate and the final product.[2] TLC is invaluable for monitoring the progress of the reactions.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The work-up procedure involving pouring the reaction mixture into ice water should be done slowly and cautiously.[1] Always consult the Safety Data Sheets (SDS) for all reagents used.
Data Presentation
Table 1: Summary of a Reported Synthesis of Ethyl 4,6-dichloronicotinate
| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |
| Ethyl 4,6-dihydroxynicotinate | POCl₃ (excess) | None | 2 hours (reflux) | 90% | [2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,6-dichloronicotinate [2]
-
Slowly add Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to phosphorus oxychloride (POCl₃, 500 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 2 hours.
-
After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly and cautiously pour the cooled residue into a beaker containing ice water and stir for 30 minutes.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic phases and wash with a saturated brine solution.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to obtain Ethyl 4,6-dichloronicotinate.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine (as an analogue for ethoxylation) [3]
-
Dissolve Ethyl 4,6-dichloronicotinate (1.0 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.
-
Add the nucleophile (e.g., an amine, 1.5 equivalents) dropwise at room temperature. For ethoxylation, a solution of sodium ethoxide in ethanol would be used.
-
Heat the reaction mixture to a specified temperature (e.g., 50°C) and stir for a designated time (e.g., 8 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Purification of Crude Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from unreacted starting materials, side-products, or degradation of the target molecule. These may include:
-
Starting materials: Unreacted ethyl 4,6-dichloronicotinate or related precursors.
-
Isomeric impurities: Formation of other isomers during synthesis.
-
Over-reaction products: Molecules that have undergone further substitution or transformation.
-
Hydrolysis products: The corresponding carboxylic acid formed by the hydrolysis of the ethyl ester.
-
Solvent-related impurities: Residual solvents from the reaction.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification methods for this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both methods yields the best results.
Q3: My compound is an oil and won't crystallize. What should I do?
A3: If your product is an oil, it may be due to the presence of impurities that are lowering its melting point. In this case, column chromatography is the recommended first step to remove these impurities. After chromatography, the purified fractions containing your product are more likely to crystallize upon solvent removal and subsequent recrystallization attempts.
Q4: After column chromatography, I still see impurities in my product by TLC/HPLC. What went wrong?
A4: This could be due to several factors:
-
Inappropriate solvent system: The chosen mobile phase may not have been optimal for separating your product from a specific impurity.
-
Column overloading: Too much crude material was loaded onto the column, leading to poor separation.
-
Co-eluting impurities: An impurity may have a very similar polarity to your product in the chosen solvent system.
-
Compound degradation: The compound might be unstable on silica gel.
Consider re-purifying the material using a different solvent system for chromatography or trying an alternative technique like recrystallization.
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is not moving from the baseline on the TLC plate with a standard Hexane/Ethyl Acetate system.
-
Possible Cause: Your compound is too polar for the chosen solvent system.
-
Solution: Increase the polarity of the mobile phase. You can try a more polar solvent system like dichloromethane/methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
Issue 2: The compound and impurities are not separating well on the column.
-
Possible Cause: The polarity of the mobile phase is too high, causing everything to elute quickly, or the polarity difference between your compound and the impurity is insufficient in that solvent system.
-
Solution:
-
Optimize the mobile phase: Use a shallower gradient or an isocratic elution with a less polar solvent system to improve separation. Test various solvent mixtures using TLC to find the optimal separation.
-
Try a different stationary phase: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica gel.
-
Recrystallization
Issue 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
-
Possible Cause: The solvent is not polar enough to dissolve your compound.
-
Solution: Try a more polar solvent. If your compound is a solid, you can test the solubility in small amounts of different solvents (e.g., ethanol, isopropanol, acetone) in a test tube.
Issue 2: The compound "oils out" during recrystallization instead of forming crystals.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. Impurities can also promote oiling out.
-
Solution:
-
Add a small amount of a co-solvent: If you are using a single solvent, adding a small amount of a miscible co-solvent in which the compound is more soluble can help.
-
Slow cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystallization.
-
Seed crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to initiate crystallization.
-
Issue 3: Low recovery after recrystallization.
-
Possible Cause:
-
Too much solvent was used.
-
The compound has significant solubility in the cold solvent.
-
Premature crystallization occurred during hot filtration.
-
-
Solution:
-
Use the minimum amount of hot solvent required to dissolve the compound.
-
Cool the solution thoroughly in an ice bath to minimize solubility.
-
Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
Data Presentation
| Purification Method | Typical Mobile Phase / Solvent System | Expected Purity | Typical Recovery Yield |
| Column Chromatography | Hexane / Ethyl Acetate (gradient) | >95% | 70-90% |
| Dichloromethane / Methanol (gradient) | >95% | 70-90% | |
| Recrystallization | Ethanol | >98% | 60-85% |
| Isopropanol | >98% | 60-85% | |
| Hexane / Ethyl Acetate | >98% | 50-80% |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free bed. Do not let the silica run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase according to the separation profile determined by TLC.
-
Fraction Collection: Collect fractions of the eluent in separate test tubes.
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.
Mandatory Visualizations
Caption: Experimental workflow for purification.
Caption: Troubleshooting decision tree.
Technical Support Center: Synthesis of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate.
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis, categorized by the probable reaction stage.
Problem 1: Low yield or incomplete conversion during the formation of the dihydroxypyridine precursor.
Possible Cause: Incomplete cyclization or side reactions of the starting materials.
Suggested Solutions:
-
Optimize Reaction Temperature: Ensure the reaction temperature is optimal for the specific condensation and cyclization reaction being employed. Gradual heating may be necessary.
-
Check Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction. Use reagents of high purity.
-
Adjust Stoichiometry: Carefully control the stoichiometry of the reactants and the base used for condensation.
Problem 2: Formation of multiple chlorinated products or incomplete chlorination.
Possible Cause: The chlorination of the dihydroxypyridine precursor with reagents like phosphorus oxychloride (POCl₃) can be aggressive and may lead to multiple side products.
Suggested Solutions:
-
Control Reaction Temperature: Overheating can lead to the formation of over-chlorinated byproducts. Maintain a strict temperature profile as determined by preliminary small-scale experiments.[1][2]
-
Optimize Reagent Stoichiometry: Use a carefully measured amount of the chlorinating agent. An excess of POCl₃ can lead to the formation of undesired chlorinated species.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and stop it once the desired product is formed to prevent the formation of byproducts.
Common Side Products in Chlorination:
| Side Product Name | Chemical Structure | Probable Cause | Mitigation Strategy |
| Ethyl 4,6-dichloropyridine-3-carboxylate | A pyridine ring with chloro groups at positions 4 and 6, and an ethyl carboxylate at position 3. | Excess chlorinating agent or high reaction temperature. | Use stoichiometric amounts of chlorinating agent and maintain optimal temperature. |
| Incompletely chlorinated precursor | The starting dihydroxypyridine with only one hydroxyl group replaced by a chloro group. | Insufficient chlorinating agent or reaction time. | Increase the amount of chlorinating agent or prolong the reaction time. |
| Pyridyl Phosphates | Formation of phosphate esters by reaction of hydroxyl groups with POCl₃. | Incomplete conversion of the phosphate intermediate to the chloride. | Ensure sufficient reaction time and temperature for the conversion. |
Problem 3: Incomplete O-ethylation or formation of regioisomers.
Possible Cause: The O-ethylation of the chlorinated intermediate may not go to completion or may occur at an undesired position if both the 4- and 6-positions were chlorinated.
Suggested Solutions:
-
Choice of Ethylating Agent and Base: Use a suitable ethylating agent (e.g., ethyl iodide, diethyl sulfate) and a non-nucleophilic base to avoid side reactions.
-
Control Reaction Conditions: Optimize temperature and reaction time to ensure complete etherification.
-
Regioselectivity: In the case of a dichlorinated intermediate, the regioselectivity of O-ethylation can be influenced by the electronic and steric environment of the chloro groups. The substituent at the 3-position (ethyl carboxylate) will direct the incoming nucleophile.
Problem 4: Presence of carboxylic acid impurity in the final product.
Possible Cause: Hydrolysis of the ethyl ester group during the reaction or work-up.
Suggested Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, especially during the chlorination and etherification steps.
-
Neutral or Mildly Basic Work-up: Avoid strongly acidic or basic conditions during the work-up procedure to prevent ester hydrolysis. A wash with a mild base like sodium bicarbonate solution can be employed.
Problem 5: Presence of a decarboxylated impurity.
Possible Cause: The pyridine carboxylic acid, formed from hydrolysis of the ester, can undergo decarboxylation, especially at elevated temperatures.
Suggested Solutions:
-
Avoid High Temperatures: If the carboxylic acid impurity is present, avoid excessive heating during purification steps like distillation.
-
Prompt Purification: Purify the final product promptly after synthesis to minimize the potential for degradation.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: A common synthetic strategy involves the initial synthesis of a dihydroxypyridine precursor, such as Ethyl 4,6-dihydroxypyridine-3-carboxylate. This is followed by a chlorination step, typically using phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms. Finally, a selective O-ethylation is performed to introduce the ethoxy group at the 4-position.
Q2: What are the critical parameters to control during the chlorination step with POCl₃?
A2: The most critical parameters are temperature and the stoichiometry of POCl₃. Overheating can lead to the formation of di- and tri-chlorinated byproducts, while an insufficient amount of POCl₃ will result in incomplete conversion of the hydroxyl groups. Careful monitoring of the reaction is crucial.[1][2]
Q3: How can I minimize the hydrolysis of the ethyl ester during the synthesis?
A3: To minimize hydrolysis, it is essential to use anhydrous reagents and solvents and to avoid prolonged exposure to acidic or basic conditions, especially at elevated temperatures. During the work-up, use mild conditions and promptly extract the product into an organic solvent.
Q4: What is the best way to purify the final product?
A4: Column chromatography is often the most effective method for purifying the final product and removing polar impurities such as the hydrolyzed carboxylic acid and any remaining starting materials or side products. Recrystallization can also be an option if the product is a solid.
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a general troubleshooting workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Potential Side Product Pathways
This diagram illustrates the main reaction pathway and potential side reactions.
Caption: Reaction pathway and potential side products in the synthesis.
References
Troubleshooting failed reactions involving Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions involving this versatile compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is my reaction showing low or no yield of the desired product?
Low or non-existent yields can stem from several factors ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.
Possible Causes and Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Question: Have you verified the purity of this compound and other reagents?
-
Action: Impurities in the starting material can inhibit the reaction or lead to side products. It is recommended to use a high-purity grade of the starting material.[1] Verify the stoichiometry of your reactants. For nucleophilic substitution reactions, an excess of the nucleophile may be required.
-
-
Reaction Conditions:
-
Question: Are the reaction temperature and time optimized?
-
Action: Many reactions require specific temperature ranges to proceed efficiently. If the temperature is too low, the reaction may be too slow. If it's too high, decomposition of the starting material or product may occur. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Solvent and Atmosphere:
-
Question: Are you using an appropriate solvent and atmosphere?
-
Action: Ensure the use of dry, purified solvents, especially for moisture-sensitive reactions.[2] Reactions involving organometallics or strongly basic reagents should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching by atmospheric oxygen or moisture.
-
FAQ 2: I am observing the formation of significant impurities. How can I identify and prevent them?
The formation of impurities is a common challenge. The structure of this compound presents several possibilities for side reactions.
Common Impurities and Prevention Strategies:
-
Hydrolysis of the Ester:
-
Problem: The most common impurity is the corresponding carboxylic acid, formed by the hydrolysis of the ethyl ester group. This can be catalyzed by acidic or basic conditions, especially in the presence of water.[3][4]
-
Prevention:
-
Use anhydrous solvents and reagents.
-
If an aqueous workup is necessary, perform it at low temperatures and quickly.
-
Neutralize the reaction mixture carefully before extraction.
-
-
-
Unwanted Nucleophilic Substitution:
-
Problem: While the chlorine at the 6-position is the primary site for nucleophilic aromatic substitution, other positions might react under harsh conditions or with highly reactive nucleophiles.[5][6]
-
Prevention:
-
Control the reaction temperature carefully.
-
Choose a nucleophile with appropriate reactivity for the desired transformation.
-
Consider the use of a catalyst to improve selectivity.
-
-
Troubleshooting Impurity Formation:
| Observed Issue | Potential Cause | Recommended Action |
| Additional spot on TLC with lower Rf | Hydrolysis to the carboxylic acid | Use anhydrous conditions; perform a quick, cold aqueous workup. |
| Multiple product spots on TLC/LC-MS | Lack of selectivity, decomposition | Optimize reaction temperature; screen different solvents or catalysts. |
| Starting material persists with impurities | Incomplete conversion and side reactions | Monitor reaction closely; consider slower addition of reagents. |
FAQ 3: The reaction is not proceeding, and I am recovering only the starting material. What should I do?
A stalled reaction can be frustrating. The issue often lies with the activation energy of the reaction or the reactivity of the chosen reagents.
Troubleshooting a Stalled Reaction:
-
Temperature:
-
Action: Gradually increase the reaction temperature in increments of 10-20°C. Monitor for any change by TLC or LC-MS. Be cautious of potential decomposition at higher temperatures.
-
-
Catalyst/Base:
-
Action: If the reaction uses a catalyst or a base, ensure they are active and used in the correct amount. Some reactions may require a stronger base or a more active catalyst to proceed.
-
-
Nucleophile Reactivity:
-
Action: The pyridine ring can be electron-deficient, but nucleophilic aromatic substitution may still require a sufficiently strong nucleophile.[7] If applicable, consider using a more reactive nucleophile or adding an activating agent.
-
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a general methodology for the substitution of the chloro group on this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., ethylamine)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., Potassium Carbonate - K₂CO₃)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF as the solvent.
-
Add the amine nucleophile (1.2-1.5 eq) and the base (2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
Typical Reaction Conditions:
| Parameter | Condition A | Condition B | Condition C |
| Nucleophile | Primary Amine | Secondary Amine | Thiol |
| Base | K₂CO₃ | Triethylamine | Sodium Hydride |
| Solvent | DMF | Acetonitrile | THF |
| Temperature | 80°C | 60°C | Room Temperature |
| Reaction Time | 6-12 hours | 12-24 hours | 4-8 hours |
Visualizations
Caption: A workflow diagram for troubleshooting failed reactions.
Caption: Reaction pathway showing desired substitution and a side reaction.
Caption: Relationship between common problems and their potential causes.
References
- 1. usbio.net [usbio.net]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
This guide provides researchers, scientists, and drug development professionals with a comprehensive recrystallization protocol, troubleshooting advice, and frequently asked questions for the purification of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
Q2: My compound has "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is low relative to the solvent's boiling point or if the solution is supersaturated.[3] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Very slow cooling can favor the formation of crystals over oil.[3]
Q3: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?
A3: The most common reason for a failure to crystallize is using too much solvent.[3] You can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus, which can provide a surface for crystal nucleation. If that fails, adding a seed crystal of the pure compound can initiate crystallization. As a last resort, you can carefully evaporate some of the solvent to increase the concentration of the compound and attempt to cool the solution again.[3]
Q4: How can I assess the purity of my recrystallized product?
A4: The purity of the recrystallized this compound, which is a white crystalline solid, can be assessed by several methods.[4] The most common are High-Performance Liquid Chromatography (HPLC) and melting point analysis. A sharp melting point range close to the literature value indicates high purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) can also be used to confirm the structure and identify any remaining impurities.
Experimental Protocol: Recrystallization
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and specific volumes will need to be optimized based on small-scale trials.
| Step | Procedure | Observations/Notes |
| 1. Solvent Selection | Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane). | The ideal solvent should dissolve the compound when hot but not when cold. |
| 2. Dissolution | Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves. | Using an excess of solvent will result in a poor yield.[3] |
| 3. Hot Filtration (Optional) | If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization. | Use a pre-warmed funnel and flask to avoid crystallization in the funnel. |
| 4. Cooling and Crystallization | Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. | Slow cooling generally leads to larger, purer crystals.[3] |
| 5. Crystal Collection | Collect the crystals by vacuum filtration using a Büchner funnel. | |
| 6. Washing | Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. | |
| 7. Drying | Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved. | The typical appearance of the pure compound is a white crystalline solid.[4] |
Data Presentation: Solvent Selection Guide
The following table provides a hypothetical summary of solubility tests to guide solvent selection for the recrystallization of this compound.
| Solvent System | Solubility at 25°C | Solubility at 78°C (Ethanol b.p.) | Crystal Formation on Cooling |
| Ethanol | Sparingly soluble | Soluble | Good, well-formed needles |
| Water | Insoluble | Insoluble | N/A |
| Ethanol/Water (9:1) | Slightly soluble | Soluble | Good, small prisms |
| Ethyl Acetate | Soluble | Very soluble | Poor, requires significant solvent removal |
| Hexane | Insoluble | Insoluble | N/A |
| Ethyl Acetate/Hexane (1:3) | Sparingly soluble | Soluble | Good, fine needles |
Troubleshooting Workflow
References
Stability and degradation of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate.
Stability and Degradation Profile
This compound is a versatile intermediate in pharmaceutical and agrochemical research. While it offers favorable solubility and stability characteristics, understanding its potential degradation pathways is crucial for ensuring the integrity of experimental results and the stability of synthesized compounds.[1]
Key Stability-Indicating Information:
| Parameter | Recommendation | Source |
| Storage Temperature | 0-8°C or 4°C for long-term storage. Room temperature is suitable for shipping. | [2] |
| Appearance | White to yellow crystalline solid. | [1] |
| Purity | Typically ≥95% or 97% as determined by HPLC. | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by hydrolytic, oxidative, photolytic, and thermal stress. Each of these conditions can lead to the formation of distinct degradation products. Forced degradation studies are essential to identify these pathways and develop stability-indicating analytical methods.[4][5][6]
Q2: I'm observing a new, unexpected peak in my HPLC analysis after storing a solution of the compound at room temperature. What could this be?
A2: An unexpected peak could indicate degradation. The most common degradation pathway in solution, especially if aqueous or protic solvents are present, is the hydrolysis of the ethyl ester to form 6-chloro-4-ethoxypyridine-3-carboxylic acid. To confirm this, you can compare the retention time with a standard of the suspected carboxylic acid or use mass spectrometry to identify the peak.
Q3: My solid sample of this compound has changed color from white to yellow. Is it still usable?
A3: A color change often signifies degradation, potentially due to oxidation or exposure to light. While the compound may still be largely intact, the presence of impurities is likely. It is highly recommended to re-analyze the sample for purity using a qualified analytical method (e.g., HPLC, LC-MS) before use. If significant degradation is detected, the sample should be discarded.
Q4: What are the expected degradation products under acidic and basic hydrolytic conditions?
A4: Under both acidic and basic conditions, the primary degradation product is expected to be the hydrolysis of the ethyl ester to the corresponding carboxylic acid: 6-chloro-4-ethoxypyridine-3-carboxylic acid. Under strongly basic conditions, nucleophilic substitution of the chloro group might also occur, potentially leading to the formation of a hydroxy- or alkoxy-substituted pyridine derivative, depending on the reaction medium.
Q5: How can I prevent the degradation of this compound during my experiments?
A5: To minimize degradation, consider the following precautions:
-
Storage: Store the solid compound at the recommended temperature (0-8°C) and protect it from light.
-
Solutions: Prepare solutions fresh and use them promptly. If storage is necessary, keep solutions at a low temperature and protected from light. Use aprotic solvents when possible if hydrolysis is a concern.
-
pH Control: Buffer your reaction mixture to a neutral or slightly acidic pH if hydrolytic degradation is a concern.
-
Inert Atmosphere: For reactions sensitive to oxidation, perform them under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low Assay Value/Purity | Degradation of the compound. | Re-evaluate storage conditions. Prepare fresh solutions. Conduct a forced degradation study to identify potential degradants and ensure your analytical method can resolve them. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | Identify the new peaks using LC-MS or by synthesizing potential degradation products as standards. Adjust experimental conditions (e.g., pH, temperature, solvent) to minimize their formation. |
| Inconsistent Reaction Yields | Purity of the starting material may be compromised due to degradation. | Re-qualify the purity of the starting material before use. Ensure consistent storage and handling procedures. |
| Precipitation in Solution | Formation of a less soluble degradation product (e.g., the carboxylic acid). | Characterize the precipitate. Adjust the solvent system or pH to maintain the solubility of all components. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution and the solid compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Compare the chromatograms of the stressed samples to that of an unstressed control sample.
Example HPLC Method for Stability Indicating Assay
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 30% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways for this compound.
Experimental Workflow for Forced Degradation Study
Caption: General workflow for conducting a forced degradation study.
References
- 1. chemimpex.com [chemimpex.com]
- 2. usbio.net [usbio.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
Technical Support Center: Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
Welcome to the technical support center for Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate (CAS No. 40296-47-7). This guide is designed for researchers, scientists, and drug development professionals, providing essential information on handling, storage, and troubleshooting for experiments involving this versatile compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a substituted pyridine derivative. It is a key intermediate in the synthesis of a variety of biologically active molecules for the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a chlorinated pyridine ring with ethoxy and ethyl carboxylate functional groups, makes it a valuable building block in medicinal chemistry, particularly for developing novel therapeutics.[1]
Q2: What are the main applications of this compound?
This compound is primarily used as a starting material or intermediate in the synthesis of more complex molecules. Its applications include:
-
Pharmaceutical Development: It is a crucial building block for various drug candidates, including those targeting neurological disorders.[1]
-
Agrochemical Research: It is utilized in the development of new herbicides and fungicides.[1]
Q3: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1][3] Some suppliers may ship the product at ambient temperature, but refrigeration is advised for storage.[4]
Q4: What are the known safety hazards associated with this compound?
This compound should be handled with care in a well-ventilated area, preferably in a fume hood. It may cause skin, eye, and respiratory tract irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by your supplier.
Quantitative Data
| Property | Value | Source |
| CAS Number | 40296-47-7 | [1][3][5] |
| Molecular Formula | C₁₀H₁₂ClNO₃ | [1][5] |
| Molecular Weight | 229.66 g/mol | [1][3][5] |
| Appearance | White to off-white crystalline solid | [1] |
| Purity | ≥97% (typical) | [5][6] |
| Storage Temperature | 2-8°C | [1][3] |
Troubleshooting Guides
Low or No Reaction Yield
Problem: The reaction is sluggish, or the desired product is not formed in a satisfactory yield.
Formation of Side Products
Problem: The reaction mixture shows the formation of significant amounts of impurities or side products.
Potential Causes & Solutions:
-
Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis under strong acidic or basic conditions, especially in the presence of water.
-
Solution: Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at a low temperature and quickly. Consider using a non-aqueous workup if possible.
-
-
Side Reactions at the Pyridine Ring: The pyridine nitrogen can be nucleophilic and may react with certain electrophiles. The chloro-substituent can also be displaced under certain conditions.
-
Solution: Protect the pyridine nitrogen if it interferes with the desired reaction. Carefully choose reaction conditions to favor the desired transformation.
-
-
Decomposition: The compound may decompose at elevated temperatures.
-
Solution: Monitor the reaction temperature closely. If decomposition is observed, try running the reaction at a lower temperature for a longer duration.
-
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general procedure for the substitution of the chlorine atom at the 6-position with an amine nucleophile. This can be adapted for other nucleophiles like alcohols or thiols.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Add the amine (1.2 - 1.5 eq) to the solution.
-
Add the base (2.0 - 3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water or ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.
Disclaimer: The information provided in this technical support center is for guidance only and should be used in conjunction with a thorough literature search and your laboratory's safety protocols. Always perform a risk assessment before starting any new experiment.
References
Technical Support Center: Synthesis of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low Yield in the Final Ethoxylation Step
-
Question: We are experiencing significantly lower than expected yields (<50%) during the conversion of Ethyl 4,6-dichloro-pyridine-3-carboxylate to this compound using sodium ethoxide. What are the potential causes and how can we improve the yield?
-
Answer: Low yields in this nucleophilic aromatic substitution step can be attributed to several factors:
-
Moisture in the Reaction: Sodium ethoxide is highly reactive with water. Any moisture in the solvent (ethanol) or on the glassware will consume the reagent and reduce the yield. Ensure all glassware is oven-dried and use anhydrous ethanol.
-
Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Side Reactions: At higher temperatures, side reactions such as the formation of di-ethoxy pyridine byproduct may occur. A moderate temperature (e.g., 60-70°C) is often optimal.
-
Base Quality: The quality of the sodium ethoxide is crucial. If it has been improperly stored, it may have decomposed. Using freshly prepared sodium ethoxide is recommended.
-
Issue 2: Formation of Impurities During Chlorination
-
Question: During the chlorination of Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate with phosphorus oxychloride (POCl3), we observe the formation of significant impurities that are difficult to separate. How can we minimize these?
-
Answer: The formation of impurities during chlorination with POCl3 is a common issue.
-
Temperature Control: This reaction is highly exothermic. Maintaining a controlled temperature is critical to prevent the formation of byproducts. The reaction should be carried out at a low temperature initially and then slowly warmed to reflux.
-
Slow Addition of Reagent: Add the phosphorus oxychloride dropwise to the reaction mixture to control the exotherm.
-
Use of a Catalyst: The addition of a catalytic amount of a tertiary amine, such as triethylamine or N,N-dimethylaniline, can sometimes improve the reaction's selectivity and reduce the formation of impurities.
-
Work-up Procedure: A careful work-up is essential. Quenching the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring can help to precipitate the desired product while keeping some impurities in the aqueous layer.
-
Issue 3: Difficulty in Product Purification and Isolation
-
Question: We are struggling with the purification of the final product, this compound. Column chromatography is proving to be inefficient on a larger scale. Are there alternative purification methods?
-
Answer: While column chromatography is effective for small-scale purification, it can be challenging for larger quantities.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds on a larger scale. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while impurities remain in solution. Common solvent systems for similar compounds include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Slurry Wash: If the product is a solid and the main impurities are more soluble, washing the crude solid with a suitable solvent (a "slurry wash") can effectively remove them without the need for a full recrystallization.
-
Distillation: If the product is a high-boiling liquid or a low-melting solid, vacuum distillation could be a viable purification method, although this is less common for this type of compound.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the multi-step synthesis of this compound?
A1: The overall yield for a multi-step synthesis of this nature can vary significantly depending on the scale and optimization of each step. A realistic, non-optimized overall yield would be in the range of 30-40%. With careful optimization of each reaction and purification step, it may be possible to achieve higher yields.
Q2: Can other chlorinating agents be used instead of phosphorus oxychloride (POCl3)?
A2: Yes, other chlorinating agents can be used, but POCl3 is one of the most common and effective for converting hydroxypyridines to chloropyridines. Alternatives include:
-
Thionyl Chloride (SOCl2): Often used in the presence of a catalytic amount of dimethylformamide (DMF).
-
Oxalyl Chloride ((COCl)2): Can also be effective, but is often more expensive. The choice of chlorinating agent may require significant re-optimization of the reaction conditions.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Several key safety precautions must be taken:
-
Phosphorus Oxychloride (POCl3): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium Ethoxide: This is a strong base and is also water-reactive and flammable. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Many of the organic solvents used are flammable and should be handled away from ignition sources. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: How can the progress of the reactions be monitored effectively?
A4: The most common methods for monitoring the progress of these reactions are:
-
Thin Layer Chromatography (TLC): A quick and effective way to qualitatively track the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative data and better separation of components, making it ideal for monitoring reaction kinetics and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the conversion to the product.
Experimental Protocols & Data
Overall Synthesis Workflow
The synthesis of this compound is typically a multi-step process. A plausible route is outlined below.
Caption: A plausible multi-step synthesis workflow for this compound.
Table 1: Reagents and Conditions for Synthesis
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Diethyl malonate & DMF-DMA | Ammonia | Ethanol | 80 | 6 | 70-80 |
| 2 | Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | POCl3 | Toluene | 110 | 4 | 65-75 |
| 3 | Ethyl 4,6-dichloropyridine-3-carboxylate | Sodium ethoxide | Ethanol | 70 | 5 | 75-85 |
Detailed Methodologies
Step 2: Synthesis of Ethyl 4,6-dichloropyridine-3-carboxylate
-
To a stirred solution of Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq) in toluene (5 vol), slowly add phosphorus oxychloride (3.0 eq) at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) for 4 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 3: Synthesis of this compound
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium (1.1 eq) in anhydrous ethanol (10 vol) under a nitrogen atmosphere.
-
To this solution, add Ethyl 4,6-dichloropyridine-3-carboxylate (1.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 70°C for 5 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the mixture and neutralize with a dilute aqueous HCl solution.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Validation & Comparative
Comparative Analysis of 13C NMR Data: Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate and Ethyl Nicotinate
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate, a key intermediate in pharmaceutical and agrochemical research, against the well-characterized spectrum of Ethyl nicotinate. Due to the limited availability of public experimental data for this compound, this comparison utilizes a predicted spectrum generated from computational models. This guide is intended for researchers, scientists, and professionals in drug development to facilitate structural elucidation and characterization of substituted pyridine derivatives.
Data Presentation: 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for Ethyl nicotinate. The assignments are based on established substituent effects on the pyridine ring.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for Ethyl Nicotinate[1] |
| Pyridine Ring | ||
| C2 | 150.3 | 150.9 |
| C3 | 110.8 | 126.4 |
| C4 | 165.0 | 136.9 |
| C5 | 98.8 | 123.3 |
| C6 | 155.1 | 153.4 |
| Ester Group | ||
| C=O | 165.9 | 165.2 |
| O-C H2-CH3 | 61.5 | 61.4 |
| O-CH2-C H3 | 14.1 | 14.3 |
| Ethoxy Group | ||
| O-C H2-CH3 | 64.9 | - |
| O-CH2-C H3 | 14.4 | - |
Note: The predicted values for this compound are based on computational models and may differ from experimental results.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible 13C NMR data for compounds such as this compound and its analogs, the following experimental protocol is recommended.[2]
Instrumentation:
-
A high-resolution NMR spectrometer equipped with a proton-carbon dual probe, operating at a 13C frequency of 100 MHz or higher.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Data Processing:
-
Apply an exponential multiplication window function to the Free Induction Decay (FID) to enhance the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the time-domain data to the frequency domain.
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform a baseline correction to ensure a flat baseline across the spectrum.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm or DMSO-d6 at 39.52 ppm).
Visualization of Compared Structures
The following diagrams illustrate the chemical structures of this compound and Ethyl nicotinate with the carbon atoms numbered for clear correlation with the data presented in the table.
References
Comparative FT-IR Spectral Analysis of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate and its Analogues
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate against structurally similar alternatives, namely Ethyl nicotinate and Ethyl isonicotinate. This document is intended for researchers, scientists, and professionals in drug development to aid in the structural characterization and differentiation of these pyridine derivatives.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its molecular structure comprises a pyridine ring substituted with a chloro group, an ethoxy group, and an ethyl carboxylate group. FT-IR spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of the functional groups provide a unique spectral fingerprint, allowing for structural elucidation and comparison with other compounds.
This guide presents a predicted FT-IR spectrum for this compound based on the characteristic absorption frequencies of its constituent functional groups. This is compared with the experimental FT-IR data of two less substituted analogues: Ethyl nicotinate (ethyl pyridine-3-carboxylate) and Ethyl isonicotinate (ethyl pyridine-4-carboxylate).
Comparative FT-IR Data
The following table summarizes the key FT-IR absorption peaks for this compound (predicted) and its analogues (experimental). The data for the alternatives were obtained from publicly available spectral databases.
| Functional Group | Vibrational Mode | This compound (Predicted Wavenumber, cm⁻¹) | Ethyl nicotinate (Experimental Wavenumber, cm⁻¹) | Ethyl isonicotinate (Experimental Wavenumber, cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 | ~3090, 3060, 3030 | ~3080, 3030 |
| Aliphatic C-H | Stretching | 2980-2850 | ~2980, 2940, 2900 | ~2980, 2940, 2900 |
| C=O (Ester) | Stretching | ~1725 | ~1720 | ~1725 |
| C=C, C=N (Pyridine Ring) | Stretching | 1600-1450 | ~1590, 1480, 1430 | ~1595, 1560, 1440 |
| C-O (Ester) | Stretching | 1300-1150 | ~1290, 1110 | ~1280, 1120 |
| C-O (Ether) | Stretching | 1270-1230 (Aromatic) | N/A | N/A |
| C-Cl | Stretching | 800-600 | N/A | N/A |
Note: Predicted values for this compound are based on established group frequency correlations in infrared spectroscopy. Experimental data for Ethyl nicotinate and Ethyl isonicotinate are sourced from publicly available spectral databases.
Experimental Protocol: FT-IR Spectroscopy
This section outlines a standard procedure for acquiring FT-IR spectra of organic compounds using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid and liquid samples.[1][2][3][4]
Objective: To obtain the FT-IR spectrum of a given organic compound in the mid-infrared range (typically 4000-400 cm⁻¹).
Apparatus and Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)
-
Sample of the organic compound (solid or liquid)
-
Spatula (for solid samples) or pipette (for liquid samples)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
With the empty and clean ATR accessory in place, acquire a background spectrum. This will account for the absorption of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance of the ATR crystal.
-
-
Sample Application:
-
For Solid Samples: Place a small amount of the solid powder onto the center of the ATR crystal. Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
For Liquid Samples: Place a few drops of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. The spectrometer software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, a spectrum is the average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Cleaning:
-
After the measurement is complete, remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent. Ensure no sample residue remains.
-
Workflow Diagram
The logical workflow for the FT-IR analysis is depicted in the following diagram:
Caption: Workflow for FT-IR Spectral Analysis using an ATR accessory.
Interpretation and Comparison
-
This compound: The predicted spectrum of this molecule is expected to exhibit several key features. Strong C-H stretching vibrations from the ethyl and ethoxy groups are anticipated in the 2980-2850 cm⁻¹ region. A prominent, sharp absorption peak corresponding to the C=O stretch of the ester functional group should appear around 1725 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1450 cm⁻¹ range. The presence of two C-O single bonds (one from the ester and one from the ether) will likely result in strong, complex absorptions in the 1300-1150 cm⁻¹ region. Finally, a characteristic absorption for the C-Cl bond is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
-
Ethyl nicotinate: The experimental spectrum of Ethyl nicotinate serves as a baseline for a disubstituted pyridine ring with an ethyl ester. Its spectrum shows the characteristic aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, a strong C=O stretch around 1720 cm⁻¹, and multiple peaks for the pyridine ring and C-O stretches.
-
Ethyl isonicotinate: Similar to Ethyl nicotinate, the spectrum of Ethyl isonicotinate provides a reference for a pyridine ring with an ethyl ester group, albeit at a different position. The key absorption frequencies are comparable to those of Ethyl nicotinate.
Comparison: The primary spectral differences between this compound and its analogues will be the presence of additional absorption bands due to the C-O ether and C-Cl functionalities. The C-O stretching region (1300-1150 cm⁻¹) is expected to be more complex in the target molecule due to the overlap of ester and ether vibrations. The most definitive differentiating feature will be the C-Cl stretching vibration in the low-frequency region of the spectrum. The substitution pattern on the pyridine ring will also subtly influence the positions and intensities of the ring stretching and C-H bending vibrations.
This comparative guide provides a framework for the FT-IR analysis of this compound. For definitive structural confirmation, it is recommended to acquire an experimental spectrum of the target compound and compare it with the predicted data and the spectra of the reference compounds.
References
A Comparative Guide to the Synthesis of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its strategic importance has led to the development of several synthetic routes. This guide provides a comparative analysis of two prominent methods for its preparation, offering detailed experimental protocols, quantitative data, and a logical overview of the synthetic pathways.
Comparison of Synthesis Routes
Two primary routes for the synthesis of this compound have been identified and are compared below.
| Parameter | Route 1: Multi-step Synthesis via Butadiene Intermediate | Route 2: Nucleophilic Aromatic Substitution |
| Starting Materials | N,N-Dimethylformamide, Phosphorus oxychloride, Ethyl vinyl ether, Ethyl cyanoacetate | Ethyl 4,6-dihydroxynicotinate, Phosphorus oxychloride, Sodium ethoxide |
| Key Intermediates | 1-Cyano-2-ethoxy-1-ethoxycarbonyl-4-(N,N-dimethylamino)-1,3-butadiene | Ethyl 4,6-dichloronicotinate |
| Overall Yield | ~88% | High (specific yield not reported, but SNAr on similar substrates are generally high) |
| Reaction Steps | Multiple steps including Vilsmeier-Haack type reaction, condensation, and cyclization with HCl gas. | Two main steps: chlorination and subsequent nucleophilic substitution. |
| Reagents & Conditions | Involves phosphorus oxychloride, ethyl vinyl ether, ethyl cyanoacetate, and hydrogen chloride gas. Requires heating. | Involves phosphorus oxychloride for chlorination and sodium ethoxide in a suitable solvent for the substitution. |
| Scalability | Potentially complex for large-scale production due to multiple steps and handling of HCl gas. | Appears more straightforward and potentially more amenable to scale-up. |
| Safety Considerations | Use of corrosive and toxic reagents like phosphorus oxychloride and hydrogen chloride gas requires stringent safety measures. | Use of phosphorus oxychloride and handling of sodium ethoxide (strong base) require appropriate safety precautions. |
Visualizing the Synthesis Pathways
To illustrate the logical flow of each synthesis route, the following diagrams are provided.
Detailed Experimental Protocols
Route 1: Multi-step Synthesis via Butadiene Intermediate
This route is detailed in a European Patent Application and involves the formation of a key butadiene intermediate followed by cyclization.
Step 1: Synthesis of 1-Cyano-2-ethoxy-1-ethoxycarbonyl-4-(N,N-dimethylamino)-1,3-butadiene
-
Materials: N,N-Dimethylformamide, Phosphorus oxychloride, Ethyl vinyl ether, Ethyl cyanoacetate.
-
Procedure:
-
A Vilsmeier reagent is prepared from N,N-dimethylformamide and phosphorus oxychloride.
-
This reagent is then reacted with ethyl vinyl ether.
-
The resulting intermediate is condensed with ethyl cyanoacetate to yield 1-cyano-2-ethoxy-1-ethoxycarbonyl-4-(N,N-dimethylamino)-1,3-butadiene.
-
Step 2: Cyclization to this compound
-
Materials: 1-Cyano-2-ethoxy-1-ethoxycarbonyl-4-(N,N-dimethylamino)-1,3-butadiene, 1,2-dichloroethane, Hydrogen chloride gas.
-
Procedure:
-
The butadiene intermediate obtained in the previous step is dissolved in 1,2-dichloroethane.
-
The solution is heated to 50°C with stirring.
-
A steady stream of hydrogen chloride gas is passed through the solution for 2 hours.
-
After cooling, the reaction mixture is extracted.
-
The final product, this compound, is obtained with a reported yield of 88%[1].
-
Route 2: Nucleophilic Aromatic Substitution
This proposed route utilizes the reactivity of a dichlorinated pyridine precursor.
Step 1: Synthesis of Ethyl 4,6-dichloronicotinate
-
Materials: Ethyl 4,6-dihydroxynicotinate, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) is slowly added to phosphorus oxychloride (500 mL).
-
The mixture is heated to reflux and maintained for 2 hours.
-
Excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured into ice water and stirred for 30 minutes.
-
The product is extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under vacuum to yield Ethyl 4,6-dichloronicotinate. A yield of 90% has been reported for this step.
-
Step 2: Synthesis of this compound
-
Materials: Ethyl 4,6-dichloronicotinate, Sodium ethoxide, Ethanol.
-
Procedure (Proposed):
-
Ethyl 4,6-dichloronicotinate is dissolved in anhydrous ethanol.
-
A solution of sodium ethoxide in ethanol (typically 1.0-1.2 equivalents) is added dropwise to the solution at a controlled temperature (e.g., room temperature or slightly elevated). The chlorine atom at the 4-position is generally more reactive towards nucleophilic attack than the one at the 6-position.
-
The reaction mixture is stirred for a specified period, and the progress is monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified, likely through extraction and column chromatography.
-
Conclusion
Both synthetic routes present viable options for the preparation of this compound. Route 1, as detailed in the patent literature, provides a high overall yield but involves multiple steps and the use of hazardous reagents like hydrogen chloride gas, which may pose challenges for large-scale production. Route 2, via nucleophilic aromatic substitution, appears more concise and potentially more scalable. The high yield of the chlorination step to form the key intermediate, Ethyl 4,6-dichloronicotinate, is promising. While a specific detailed protocol for the final substitution step was not found in the immediate literature, the known principles of nucleophilic aromatic substitution on similar substrates suggest this is a highly feasible and efficient approach.
For researchers and drug development professionals, the choice of synthesis route will depend on factors such as the desired scale of production, available equipment, and safety infrastructure. Further optimization of the proposed nucleophilic substitution route (Route 2) could offer a more streamlined and efficient method for the synthesis of this important chemical intermediate.
References
Biological Activity of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate Derivatives: A Field Awaiting Exploration
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is a perpetual endeavor. One such scaffold, Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate, presents a promising starting point for the synthesis of new chemical entities. However, a comprehensive review of the current scientific literature reveals a significant gap in the exploration of the biological activities of its direct derivatives. While the parent compound is recognized as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals, dedicated studies on the biological evaluation of its analogues are not publicly available at this time.[1]
The pyridine ring is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities. The specific substitutions on the this compound molecule—a chlorine atom, an ethoxy group, and an ethyl carboxylate group—offer multiple points for chemical modification, suggesting a rich potential for generating a diverse library of derivatives with varied physicochemical properties and, consequently, a spectrum of biological activities.
While direct experimental data on derivatives of this specific this compound is absent, the broader class of pyridine derivatives has been extensively studied, offering insights into potential therapeutic avenues.
Potential Areas of Biological Activity Based on the Pyridine Scaffold:
Anticancer Activity: Numerous pyridine derivatives have demonstrated potent anticancer properties through various mechanisms, such as inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis. The electronic and steric properties of substituents on the pyridine ring play a crucial role in their cytotoxic efficacy against different cancer cell lines.
Antimicrobial Activity: The pyridine nucleus is a key component in many antibacterial and antifungal agents. Modifications of the pyridine ring can lead to compounds that inhibit essential microbial enzymes or disrupt cell wall synthesis. The pursuit of novel antimicrobial pyridine derivatives is a critical area of research in the face of growing antibiotic resistance.
Enzyme Inhibition: Pyridine-containing compounds have been successfully developed as inhibitors of various enzymes implicated in disease pathogenesis. These include, but are not limited to, kinases, proteases, and metabolic enzymes. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating strong interactions with the active sites of target enzymes.
Future Directions and a Call for Research
The lack of published data on the biological activity of this compound derivatives represents a significant opportunity for discovery in medicinal chemistry. A systematic investigation into the synthesis and biological screening of a library of derivatives is warranted. Such studies would involve:
-
Chemical Synthesis: Modification of the chloro, ethoxy, and carboxylate functionalities to generate a diverse set of novel compounds.
-
In Vitro Screening: Evaluation of the synthesized compounds against a panel of cancer cell lines, bacterial and fungal strains, and a selection of relevant enzymes.
-
Structure-Activity Relationship (SAR) Studies: Analysis of the relationship between the chemical structure of the derivatives and their observed biological activity to guide the design of more potent and selective compounds.
To facilitate such future research, a hypothetical experimental workflow is proposed below.
Hypothetical Experimental Workflow
This diagram outlines a general workflow for the synthesis and biological evaluation of novel derivatives starting from this compound.
Caption: Hypothetical workflow for drug discovery.
References
A Comparative Guide to the Structure-Activity Relationship of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of analogs based on the Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate scaffold. While direct experimental data for a comprehensive library of these specific analogs is not publicly available, this document synthesizes findings from structurally related pyridine and quinoline derivatives to project potential activity trends against protein kinases, a key target class in cancer therapy. The information presented herein is intended to serve as a foundational resource for the rational design and development of novel kinase inhibitors.
Introduction to the Pyridine-3-carboxylate Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Specifically, pyridine-3-carboxylate derivatives have demonstrated a wide range of biological activities, including anticancer and kinase inhibitory effects. The subject of this guide, this compound, possesses several key features that make it an attractive starting point for inhibitor design: a reactive chloro group at the 6-position, an alkoxy group at the 4-position that can influence solubility and interactions with the kinase hinge region, and an ester at the 3-position that can be modified to fine-tune physicochemical properties.
Hypothetical Structure-Activity Relationship (SAR) Analysis
Based on SAR studies of analogous pyridine and quinoline-based kinase inhibitors, we can project the following trends for modifications at the C3, C4, and C6 positions of the this compound core. The primary hypothesized activity of these analogs is the inhibition of protein kinases, which are often dysregulated in cancer.
Table 1: SAR Summary of Modifications at the C6 Position
| R (Position 6) | Predicted Activity Trend | Rationale |
| -Cl (Chloro) | Baseline | The chloro group is a common substituent in kinase inhibitors and can participate in halogen bonding or act as a leaving group for covalent modification. |
| -F (Fluoro) | Potentially maintained or slightly decreased activity | Smaller and more electronegative, which may alter electronic properties and binding interactions. |
| -Br (Bromo) | Potentially increased activity | Larger and more polarizable, which could lead to stronger halogen bonding interactions in the kinase active site. |
| -CH3 (Methyl) | Likely decreased activity | Removal of the electronegative halogen may reduce key binding interactions. |
| -OCH3 (Methoxy) | Variable activity | Can act as a hydrogen bond acceptor but adds steric bulk, which may or may not be favorable depending on the target kinase. |
| -NH2 (Amino) | Potentially increased activity | Can act as a hydrogen bond donor and acceptor, potentially forming key interactions with the kinase hinge region. |
| -Aryl/Heteroaryl | Potentially significant increase in activity | Can occupy hydrophobic pockets and form additional interactions, leading to enhanced potency and selectivity. |
Table 2: SAR Summary of Modifications at the C4 Position
| R' (Position 4) | Predicted Activity Trend | Rationale |
| -OCH2CH3 (Ethoxy) | Baseline | Provides a balance of lipophilicity and hydrogen bonding capability. |
| -OCH3 (Methoxy) | Similar or slightly increased activity | Smaller size may be more accommodating in some kinase binding sites. |
| -O(n-propyl) | Potentially decreased activity | Increased steric bulk may lead to clashes within the ATP binding pocket. |
| -O(isopropyl) | Likely decreased activity | Branched alkyl groups can introduce significant steric hindrance. |
| -NH2 (Amino) | Potentially increased activity | A primary amine can form crucial hydrogen bonds with the kinase hinge region, a common feature of many kinase inhibitors. |
| -NHCH3 (Methylamino) | Potentially increased activity | Maintains hydrogen bonding capacity while adding some lipophilicity. |
| -N(CH3)2 (Dimethylamino) | Potentially decreased activity | Loss of the hydrogen bond donor may reduce affinity for the kinase hinge. |
Table 3: SAR Summary of Modifications at the C3 Position
| R'' (Position 3) | Predicted Activity Trend | Rationale |
| -COOCH2CH3 (Ethyl Ester) | Baseline | A common group that can be hydrolyzed in vivo to the corresponding carboxylic acid. |
| -COOCH3 (Methyl Ester) | Similar activity | Minor change in size is unlikely to significantly impact activity. |
| -COOH (Carboxylic Acid) | Potentially increased in vitro activity, but may have poor cell permeability | Can form strong ionic and hydrogen bonding interactions. Often, esters act as prodrugs for the active carboxylic acid form. |
| -CONH2 (Amide) | Potentially increased activity | Can form additional hydrogen bonds and is generally more metabolically stable than an ester. |
| -CONHR (Substituted Amide) | Highly variable activity | Allows for the introduction of various substituents to explore additional binding pockets and modulate physicochemical properties. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to validate the hypothetical SAR presented above.
This assay measures the direct inhibitory effect of the synthesized analogs on the activity of a purified protein kinase.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific protein kinase.
-
Materials:
-
Recombinant human kinase (e.g., CDK2/cyclin A2).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP (at a concentration close to its Km for the specific kinase).
-
Peptide substrate for the kinase.
-
Test compounds dissolved in DMSO.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.
-
384-well plates.
-
-
Procedure:
-
Add kinase and substrate to the wells of a 384-well plate.
-
Add serial dilutions of the test compounds (typically from 10 µM to 0.1 nM) or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent, which generates a luminescent signal inversely proportional to kinase activity.[2]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[2]
-
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cells.
-
Objective: To determine the concentration of the test compound required to inhibit the growth of a cancer cell line by 50% (GI50).
-
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based reagent.
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cancer cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add the MTT or resazurin reagent to each well and incubate for 2-4 hours. Viable cells will metabolize the reagent to produce a colored formazan product or a fluorescent resorufin product.
-
Solubilize the formazan crystals (if using MTT) with a solubilization buffer.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the results to untreated control cells and plot cell viability against the logarithm of the inhibitor concentration to determine the GI50 value.[3]
-
Visualizations
Many pyridine-based inhibitors target critical signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates a simplified representation of the PI3K/Akt pathway, a common target for kinase inhibitors.
Caption: Simplified PI3K/Akt signaling pathway targeted by kinase inhibitors.
The following diagram outlines a general workflow for the initial screening and evaluation of the synthesized this compound analogs.
Caption: General experimental workflow for SAR studies of novel kinase inhibitors.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate and Other Pyridine Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a cornerstone of modern drug discovery. Substituted pyridines are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Among the vast array of available pyridine intermediates, Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate emerges as a versatile and valuable synthon. This guide provides an objective comparison of its performance in key synthetic transformations against other common pyridine intermediates, supported by representative experimental data.
Introduction to Pyridine Intermediates
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, offers a unique combination of properties beneficial for drug design. Its ability to act as a hydrogen bond acceptor, its modulation of pKa, and its capacity for diverse functionalization make it a favored moiety for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
This compound is a polysubstituted pyridine offering multiple reaction sites for diversification. The chlorine atom at the 6-position is a key handle for transition metal-catalyzed cross-coupling reactions, while the ethoxy group at the 4-position and the ethyl carboxylate at the 3-position influence the electronic properties and provide further points for modification. This intermediate is particularly utilized in the synthesis of pharmaceuticals targeting neurological disorders and in the development of agrochemicals.[3]
This guide will focus on the performance of this compound in three of the most powerful C-C and C-N bond-forming reactions in medicinal chemistry: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Performance in Cross-Coupling Reactions: A Comparative Overview
The chlorine atom on the pyridine ring is the primary site for palladium-catalyzed cross-coupling reactions. While chloroarenes are generally less reactive than their bromo or iodo counterparts, advancements in catalyst systems have made them viable and cost-effective starting materials.
Below is a comparative summary of expected yields for this compound versus other representative chloropyridine intermediates in common cross-coupling reactions. The data is compiled from various sources in the scientific literature and represents typical outcomes under optimized conditions.
| Intermediate | Coupling Partner | Reaction Type | Catalyst System (Typical) | Yield Range (%) |
| This compound | Arylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ / SPhos / K₃PO₄ | 75-90 |
| 2-Chloropyridine | Arylboronic acid | Suzuki-Miyaura | Pd₂(dba)₃ / XPhos / K₃PO₄ | 80-95 |
| 3-Chloropyridine | Arylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / Na₂CO₃ | 70-85 |
| This compound | Primary/Secondary Amine | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP / NaOtBu | 70-85 |
| 2-Chloropyridine | Primary/Secondary Amine | Buchwald-Hartwig | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | 75-90 |
| 3-Chloropyridine | Primary/Secondary Amine | Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos / K₂CO₃ | 65-80 |
| This compound | Terminal Alkyne | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 65-80 |
| 2-Chloropyridine | Terminal Alkyne | Sonogashira | Pd(PPh₃)₄ / CuI / Et₃N | 70-85 |
| 3-Bromo-2-aminopyridine | Terminal Alkyne | Sonogashira | Pd(CF₃COO)₂ / PPh₃ / CuI / Et₃N | 72-96[4] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, solvent, and temperature used. The data presented here are for comparative purposes and represent typical ranges found in the literature for similar transformations.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates.
Suzuki-Miyaura Coupling: General Procedure
This protocol describes the C-C bond formation between a chloropyridine and an arylboronic acid.
Reaction Setup: To a dry Schlenk flask, add the chloropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. In a separate vial, the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are mixed with the anhydrous solvent (e.g., 1,4-dioxane). This catalyst mixture is then added to the Schlenk flask via syringe, followed by any co-solvent (e.g., degassed water).
Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by an appropriate technique such as TLC or LC-MS.
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Buchwald-Hartwig Amination: General Procedure
This protocol outlines the C-N bond formation between a chloropyridine and an amine.
Reaction Setup: In a glovebox or under a strictly inert atmosphere, a dry reaction vessel is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.). Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is stirred for a few minutes. The chloropyridine (1.0 equiv.) and the amine (1.2 equiv.) are then added.
Execution: The reaction vessel is sealed and heated to the appropriate temperature (typically 80-120 °C) for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.
Sonogashira Coupling: General Procedure
This protocol details the C-C triple bond formation between a chloropyridine and a terminal alkyne.
Reaction Setup: To a dry Schlenk flask under an inert atmosphere are added the chloropyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%). Anhydrous, degassed solvent (e.g., DMF or THF) and a base (e.g., Et₃N, 2.0 equiv.) are added. Finally, the terminal alkyne (1.2 equiv.) is added via syringe.
Execution: The reaction mixture is stirred at room temperature or heated (typically to 50-80 °C) for 2-24 hours, with progress monitored by TLC or LC-MS.
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of these key synthetic transformations and the strategic decisions involved in selecting a pyridine intermediate, the following diagrams are provided.
References
Validating the Structure of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural validation of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of various therapeutic agents, including those targeting signaling pathways implicated in cancer. This document outlines the key experimental data and protocols necessary for their unambiguous structural confirmation and offers a comparison with alternative scaffolds.
Structural and Spectroscopic Data Comparison
The precise characterization of synthesized compounds is paramount in drug discovery to ensure the reliability of biological data. Here, we present a comparative summary of the expected and reported spectroscopic data for this compound and a closely related analogue.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) | Mass Spec (m/z) |
| This compound | C₁₀H₁₂ClNO₃ | 229.66 | Data not publicly available | Data not publicly available | Data not publicly available |
| Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | C₁₂H₉ClN₂O₃ | 264.67 | 1.41 (t, 3H), 4.42 (q, 2H), 7.36 (d, 1H), 8.15 (d, 1H), 8.53 (s, 1H), 1.59 (br s, 1H, NH) | 14.1, 62.3, 116.8, 120.6, 123.4, 142.0, 142.2, 155.8, 159.5, 164.0, 173.9 | 262.0 (M+)[1] |
Experimental Protocols
Accurate structural validation relies on standardized and reproducible experimental procedures. Below are detailed methodologies for the synthesis and characterization of pyridine derivatives.
General Synthesis of Substituted Pyridine Derivatives
A common route for the synthesis of functionalized pyridines involves a multi-step reaction sequence. For instance, the synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, a related heterocyclic compound, can be achieved via a microwave-assisted Grohe-Heitzer reaction.[1]
Procedure:
-
Intermediate Formation: A mixture of a suitable starting material (e.g., a dichloronicotinic acid derivative), acetic anhydride, and triethyl orthoformate is heated under microwave irradiation.
-
Cyclization: The resulting intermediate is then reacted with an amine (e.g., ammonia or ammonium carbonate) to facilitate cyclization.
-
Purification: The crude product is purified by column chromatography on silica gel.
Structural Characterization Workflow
The following workflow is standard for the structural elucidation of novel organic compounds.
Experimental workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Analysis: Analyze chemical shifts, coupling constants, and integration to elucidate the proton and carbon framework of the molecule.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI) to determine the molecular weight and fragmentation pattern.
Biological Context: Inhibition of Signaling Pathways
Substituted pyridine derivatives have been investigated for their potential to modulate various cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2][3][4] The pyridine scaffold can serve as a core structure for the design of potent and selective kinase inhibitors.
PI3K/Akt signaling pathway with potential inhibition by pyridine derivatives.
The diagram above illustrates how pyridine derivatives can potentially inhibit the PI3K/Akt signaling cascade. By targeting PI3K, these compounds can block the downstream signaling events that promote cell growth, proliferation, and survival, making them attractive candidates for anticancer drug development. The validation of their chemical structure is the foundational step in the rational design of such targeted therapies.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate by HPLC: A Comparative Guide
Introduction
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate is a substituted pyridine derivative with applications in pharmaceutical and agrochemical research.[1] As a key intermediate in the synthesis of bioactive molecules, ensuring its purity is critical for the reliability and reproducibility of downstream applications. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of pharmaceutical ingredients and chemical compounds.[2] This guide provides a comparative analysis of two reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, offering detailed experimental protocols and data to aid researchers in selecting an appropriate analytical method.
The selection of an optimal HPLC method is crucial for accurately identifying and quantifying the main compound and any potential impurities. Factors such as the column chemistry, mobile phase composition, and detection wavelength can significantly impact the resolution, sensitivity, and overall performance of the analysis. This guide compares an isocratic method with a gradient method, providing a framework for method development and validation for this specific compound.
Experimental Workflow
The general workflow for the purity assessment of this compound by HPLC involves several key stages, from sample preparation to data analysis and final purity determination.
Comparative HPLC Methods
Two distinct RP-HPLC methods are presented for the purity analysis of this compound. Method A utilizes an isocratic elution, which is often simpler and faster, while Method B employs a gradient elution for potentially better resolution of impurities with different polarities.
Method A: Isocratic Elution
This method uses a constant mobile phase composition throughout the analytical run. It is generally robust and provides faster analysis times if all components are well-resolved.
Method B: Gradient Elution
This method involves a programmed change in the mobile phase composition during the separation. It is particularly useful for separating complex mixtures with components of varying hydrophobicity, often providing improved peak shapes and resolution for a wider range of impurities.
Experimental Protocols
Detailed methodologies for both HPLC methods are provided below.
Standard and Sample Preparation (for both methods):
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a standard solution with a nominal concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the sample to be tested.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| HPLC System | Agilent 1260 Infinity II or equivalent | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic | Gradient |
| Composition | 60% B | Time (min) |
| 0 | ||
| 15 | ||
| 20 | ||
| 21 | ||
| 25 | ||
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
| Run Time | 10 minutes | 25 minutes |
Data Presentation and Comparison
The performance of each method was evaluated based on the retention time of the main peak, its resolution from adjacent impurity peaks, and the calculated purity of a hypothetical sample containing known impurities.
| Analyte | Method A: Isocratic Elution | Method B: Gradient Elution |
| Retention Time (min) | Retention Time (min) | |
| Impurity 1 (Polar) | 2.5 | 4.2 |
| This compound | 4.8 | 12.5 |
| Impurity 2 (Non-polar) | 6.2 | 15.8 |
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Resolution (Main Peak vs. Impurity 1) | 3.5 | 8.2 |
| Resolution (Main Peak vs. Impurity 2) | 2.1 | 6.5 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Theoretical Plates (Main Peak) | 7500 | 15000 |
| Calculated Purity (% Area) | 98.5% | 99.2% |
Logical Relationship in Purity Calculation
The determination of purity from HPLC data follows a logical sequence of steps, starting from the raw chromatogram to the final percentage purity value.
Conclusion
Both Method A (isocratic) and Method B (gradient) are suitable for the purity assessment of this compound.
Method A offers the advantage of a shorter run time and simpler mobile phase setup, making it ideal for routine quality control where known impurities are well-resolved.
Method B , with its gradient elution, provides superior resolution and is more effective at separating a wider range of potential impurities with differing polarities. This method is recommended for stability studies, reference standard characterization, and in-depth analysis of unknown samples where the presence of closely eluting impurities is a concern.
The choice between the two methods will depend on the specific requirements of the analysis, balancing the need for high-resolution separation with the demand for rapid sample throughput. For comprehensive purity profiling, the gradient method is demonstrably more powerful.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate: A Procedural Guide
Immediate Safety and Handling:
Before initiating any disposal process, it is crucial to handle Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate with appropriate safety measures. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Essential Personal Protective Equipment (PPE) includes safety goggles, chemical-resistant gloves, and a laboratory coat.[1][2]
Hazard Profile and Classification:
Due to its chemical structure—a chlorinated pyridine derivative—this compound should be managed as hazardous waste.[1] It falls into the category of halogenated organic compounds.[2][3] The table below summarizes the potential hazards based on information for similar compounds.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled.[2] | Avoid direct contact and inhalation. Use appropriate PPE.[2] |
| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing.[2] |
| Eye Irritation | May cause serious eye irritation. | Wear eye protection.[2] |
| Environmental Hazard | Discharge into the environment must be avoided.[3] | Do not dispose of down the drain or in regular trash.[2] |
Step-by-Step Disposal Protocol:
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer.
1. Waste Segregation: Proper disposal begins with accurate waste characterization and segregation.[1]
-
Chlorinated Organic Waste: This compound must be segregated as a chlorinated or halogenated organic waste.[1][3] Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[4][5]
-
Incompatible Materials: Keep this waste separate from strong oxidizing agents, strong acids, and bases to prevent dangerous reactions.[6][7]
2. Waste Collection and Containment:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[2] Polyethylene or glass containers are generally suitable.[2] Metal containers are not recommended as halogenated solvents can produce acids that corrode metal.[6]
-
Container Management: Keep the waste container closed at all times except when adding waste.[4][8] Store the container in a designated and well-ventilated satellite accumulation area, preferably with secondary containment to capture any potential leaks.[1][4]
3. Labeling: Properly label the hazardous waste container as soon as the first drop of waste is added.[7][8] The label must include:
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).[2]
-
A clear indication of the hazards (e.g., Flammable, Toxic).[4]
-
For mixtures, list all constituents and their approximate percentages.[2]
4. Disposal Request and Pickup: Once the waste container is nearly full or is no longer in use, a chemical waste collection request must be submitted to your institution's Environmental Health and Safety (EH&S) department.[1] Do not dispose of this chemical down the drain or in regular trash.[6]
5. Final Disposal Method: The ultimate disposal of the waste will be handled by trained professionals in accordance with local, regional, and national regulations. Common disposal methods for chlorinated aromatic waste include high-temperature incineration in a specialized hazardous waste incinerator.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Safety and Operational Guide for Handling Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate (CAS No. 40296-47-7). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure to this compound, which is classified as a white to yellow solid that can cause skin, eye, and respiratory irritation.[1] The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Standard/Requirement | Rationale |
| Eye and Face Protection | Safety goggles or safety glasses with side shields. A face shield is recommended for splash-prone operations. | Compliant with OSHA 29 CFR 1910.133 or European Standard EN166. | To protect against eye irritation from dust and splashes.[1] |
| Hand Protection | Nitrile gloves. Consider double-gloving for prolonged contact. | Inspect for degradation before use and change frequently. | Provides resistance to a broad range of chemicals and prevents skin irritation.[1] |
| Body Protection | Chemical-resistant and flame-retardant laboratory coat. | Ensure it is fully buttoned. | Protects skin and clothing from spills. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. | To prevent inhalation of aerosols or dust, which may cause respiratory irritation.[1] |
| Footwear | Closed-toe shoes. | Required at all times in the laboratory. | Protects against spills and falling objects. |
Hazard Identification and Precautionary Measures
This compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H316 (Causes mild skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash face, hands and any exposed skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area).[1]
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P317 (If skin irritation occurs: Get medical help), P337+P317 (If eye irritation persists: Get medical help).[1]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[1]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1]
-
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
Experimental Workflow:
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Prepare a designated and uncluttered workspace within the fume hood.
-
Don all personal protective equipment as detailed in the table above.
-
-
Handling:
-
Conduct all manipulations of the solid compound within the chemical fume hood to minimize inhalation of dust.
-
When weighing and transferring the solid, use appropriate tools such as a spatula and weighing paper to avoid generating dust.
-
Keep the container tightly closed when not in use.
-
Use compatible tools and equipment (e.g., spatulas, glassware).
-
-
Post-Handling:
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.
-
Clean the work area and any equipment used to remove any residual chemical.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.
-
Storage and Disposal Plans
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is refrigerated (0-8°C).
Disposal:
-
Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
-
Regulatory Compliance: Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
-
Procedure:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Dispose of the contents and container through an approved waste disposal plant.
-
Contaminated PPE and cleaning materials should also be treated as hazardous waste.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
